MK-0873
Description
Properties
CAS No. |
500355-52-2 |
|---|---|
Molecular Formula |
C25H18N4O3 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-cyclopropyl-1-[3-[2-(1-oxidopyridin-1-ium-3-yl)ethynyl]phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C25H18N4O3/c30-23-21-7-2-12-26-24(21)29(16-22(23)25(31)27-19-10-11-19)20-6-1-4-17(14-20)8-9-18-5-3-13-28(32)15-18/h1-7,12-16,19H,10-11H2,(H,27,31) |
InChI Key |
JJWKQXNHYDJXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-] |
Appearance |
Solid powder |
Other CAS No. |
500355-52-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK 0873 MK-0873 MK0873 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of MK-0873 in Inflammatory Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0873 is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme pivotal in the inflammatory cascade. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, this compound modulates the production of pro- and anti-inflammatory cytokines, thereby exerting its anti-inflammatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound in inflammatory cells, including available quantitative data on its potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways. Although the clinical development of this compound was discontinued, the preclinical data offers valuable insights into the therapeutic potential of selective PDE4 inhibition.
Introduction to this compound and the Role of PDE4 in Inflammation
Inflammatory responses are tightly regulated by a complex network of signaling molecules. Cyclic adenosine monophosphate (cAMP) is a critical second messenger that plays a key role in modulating inflammation. The intracellular concentration of cAMP is controlled by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is predominantly expressed in inflammatory cells, including T-cells, monocytes, macrophages, and neutrophils, making it a prime target for anti-inflammatory therapies.
Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various transcription factors, such as the cAMP response element-binding protein (CREB). The activation of the PKA-CREB pathway ultimately leads to the downregulation of pro-inflammatory cytokine production (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), IL-12, and IL-23) and the upregulation of anti-inflammatory cytokines (e.g., IL-10).
This compound was developed by Merck as a potent and selective PDE4 inhibitor. Its development was optimized based on its in vitro potency against the PDE4 enzyme and its ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human whole blood.
Quantitative Data: Potency and Efficacy of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Parameter | Value | Cell/System | Reference |
| IC80 (PDE4 Inhibition) | ~200 nM | Human Whole Blood |
Note: Further specific IC50 values for different PDE4 subtypes and various inflammatory cell types were not publicly available in the reviewed literature.
Signaling Pathway of this compound in Inflammatory Cells
The mechanism of action of this compound in inflammatory cells follows the canonical pathway of PDE4 inhibitors. The process begins with the inhibition of the PDE4 enzyme, leading to a cascade of intracellular events that ultimately suppress the inflammatory response.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the anti-inflammatory activity of PDE4 inhibitors like this compound.
Lipopolysaccharide (LPS)-Induced TNF-α Production in Human Whole Blood
This assay is a robust method to evaluate the in vitro potency of compounds in a physiologically relevant matrix.
Objective: To determine the dose-dependent inhibition of TNF-α production by this compound in human whole blood stimulated with LPS.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors.
-
Heparin (as an anticoagulant).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (or other test compounds).
-
Phosphate-buffered saline (PBS).
-
RPMI 1640 cell culture medium.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
CO2 incubator.
-
Centrifuge.
-
Plate reader.
Procedure:
-
Blood Collection: Collect whole blood from healthy volunteers into tubes containing heparin.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640 medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the appropriate volume of the diluted this compound or vehicle control to triplicate wells.
-
Blood Addition: Add human whole blood to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 30-60 minutes) to allow for compound equilibration.
-
Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.
-
Plasma Collection: After incubation, centrifuge the plate to separate the plasma.
-
TNF-α Measurement: Carefully collect the plasma supernatant and measure the TNF-α concentration using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Conclusion
This compound exemplifies the therapeutic strategy of targeting PDE4 for the treatment of inflammatory diseases. Its mechanism of action, centered on the elevation of intracellular cAMP and the subsequent modulation of cytokine production, is well-established for this class of inhibitors. While the clinical development of this compound was halted, the preclinical data underscores the potential of selective PDE4 inhibitors in managing a range of inflammatory conditions. The methodologies and understanding of the signaling pathways involved remain highly relevant for the ongoing research and development of novel anti-inflammatory agents.
MK-0873: A Selective Phosphodiesterase 4 (PDE4) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MK-0873 is a novel, selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] By inhibiting PDE4, this compound leads to an increase in cAMP, which in turn modulates the activity of various inflammatory cells.[1] This mechanism of action has positioned this compound as a therapeutic candidate for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Core Data Summary
The development and optimization of this compound were guided by a systematic evaluation of its in vitro potency against PDE4, its ability to inhibit the production of the pro-inflammatory cytokine TNF-alpha in human whole blood, and its selectivity profile, particularly concerning off-target effects like affinity for the hERG potassium channel.[5][6]
| Parameter | Value | Assay System | Reference |
| PDE4 Inhibition | IC50 to be determined | Recombinant human PDE4 | [5][6] |
| TNF-alpha Inhibition | IC80 ~200 nM | LPS-stimulated human whole blood | [5] |
| hERG Affinity | To be determined | Radioligand binding assay | [5][6] |
Signaling Pathway and Mechanism of Action
Phosphodiesterase 4 (PDE4) is a key enzyme in the cAMP signaling cascade. It specifically hydrolyzes cAMP to AMP, thus terminating its signaling. In inflammatory cells, elevated levels of cAMP have a broad range of anti-inflammatory effects. By selectively inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediator production and the relaxation of airway smooth muscle.[1]
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
3H-cAMP (for radiolabel-based assays) or fluorescently labeled cAMP (for FRET-based assays)
-
Scintillation fluid and counter or fluorescence plate reader
Procedure (General):
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the PDE4 enzyme, assay buffer, and the various concentrations of this compound or vehicle (DMSO).
-
Initiate the reaction by adding the cAMP substrate (containing a tracer amount of 3H-cAMP or fluorescently labeled cAMP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction (e.g., by boiling or adding a stop solution).
-
Separate the product (AMP) from the unreacted substrate (cAMP) using methods such as anion exchange chromatography or magnetic beads.
-
Quantify the amount of product formed by measuring radioactivity or fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
LPS-Induced TNF-alpha Production in Human Whole Blood
Objective: To assess the potency of this compound in inhibiting the production of TNF-alpha in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
RPMI 1640 medium
-
Enzyme-linked immunosorbent assay (ELISA) kit for human TNF-alpha
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Pre-incubate the diluted blood with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Stimulate the blood with an optimal concentration of LPS (e.g., 10-100 ng/mL) to induce TNF-alpha production.
-
Incubate for a further period (e.g., 4-6 hours) at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the concentration of TNF-alpha in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-alpha production for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.
hERG Potassium Channel Affinity Assay
Objective: To evaluate the potential for off-target cardiac liability by determining the affinity of this compound for the hERG potassium channel.
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293 cells)
-
Radiolabeled hERG channel ligand (e.g., [3H]-dofetilide or [3H]-astemizole)
-
This compound stock solution (in DMSO)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure (General):
-
Prepare cell membranes from the hERG-expressing cell line.
-
In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or vehicle.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding of the radioligand at each concentration of this compound.
-
Determine the Ki or IC50 value for this compound by analyzing the competition binding data.
Clinical Development Overview
This compound has been investigated in several clinical trials for inflammatory diseases.
Psoriasis
-
NCT01140061: A Phase I study to evaluate the safety, tolerability, and pharmacokinetics of this compound following topical application via a patch in healthy participants and those with psoriasis.[7][8] The primary hypotheses were that this compound would be safe and well-tolerated and that the maximum plasma concentration would be less than 20 nM.[8]
-
NCT01235728: A study to evaluate and compare the efficacy and pharmacokinetics of a 2% this compound cream for the treatment of plaque psoriasis.[9] In this study, participants were randomized to receive this compound cream, a vehicle placebo, or calcitriol cream on different psoriatic lesions.[9]
Rheumatoid Arthritis
This compound was also evaluated in a Phase II clinical trial for rheumatoid arthritis, however, this trial was discontinued.[2]
Drug-Drug Interaction Study
A study in healthy male volunteers investigated the effect of multiple oral doses of this compound (2.5 mg for 6 days) on the pharmacokinetics of a single oral dose of theophylline (250 mg). The study concluded that co-administration of this compound did not significantly affect the pharmacokinetics, safety, and tolerability of theophylline.[10][11]
Conclusion
This compound is a selective PDE4 inhibitor that has demonstrated potent anti-inflammatory effects in preclinical models and has been evaluated in clinical trials for several inflammatory diseases. Its mechanism of action, centered on the elevation of intracellular cAMP, provides a sound rationale for its therapeutic potential. The data summarized herein, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other selective PDE4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides. This class of compounds has garnered significant interest in medicinal chemistry due to its potent and selective modulation of key biological targets, including phosphodiesterase 4 (PDE4) and cannabinoid receptors. This guide details the synthetic routes, experimental protocols for biological evaluation, and the underlying signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of a phenyl group at the 1-position and a carboxamide at the 3-position of the 1,8-naphthyridin-4-one core has given rise to a series of potent and selective modulators of important signaling pathways. Notably, derivatives of this scaffold have been identified as powerful PDE4 inhibitors and as high-affinity ligands for cannabinoid receptors, highlighting their therapeutic potential in a range of disorders, including inflammatory diseases and neurological conditions.
Synthesis
The synthesis of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides is typically achieved through a multi-step sequence starting from readily available 2-aminopyridine derivatives. The general synthetic strategy involves the construction of the naphthyridinone core followed by the introduction of the carboxamide functionality.
General Synthetic Scheme
A common route to the core structure, ethyl 1-phenyl-1,8-naphthyridin-4-one-3-carboxylate, involves the reaction of 2-amino-N-phenylpyridinium salts with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of a diverse library of carboxamides via standard amide coupling reactions.
Detailed Experimental Protocols
Synthesis of Ethyl 1-phenyl-1,8-naphthyridin-4-one-3-carboxylate:
A mixture of a 2-amino-N-phenylpyridinium salt (1.0 eq.) and diethyl ethoxymethylenemalonate (1.2 eq.) in a high-boiling solvent such as diphenyl ether is heated at 240-250 °C for 1-2 hours. The reaction mixture is then cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent like petroleum ether. The solid is collected by filtration and purified by recrystallization from a suitable solvent such as ethanol to afford the title compound.
Synthesis of 1-Phenyl-1,8-naphthyridin-4-one-3-carboxylic acid:
To a solution of ethyl 1-phenyl-1,8-naphthyridin-4-one-3-carboxylate (1.0 eq.) in a mixture of ethanol and water is added sodium hydroxide (2.0 eq.). The reaction mixture is heated at reflux for 2-4 hours. After cooling, the solution is acidified to pH 3-4 with hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield the carboxylic acid.
General Procedure for the Synthesis of 1-Phenyl-1,8-naphthyridin-4-one-3-carboxamides:
To a solution of 1-phenyl-1,8-naphthyridin-4-one-3-carboxylic acid (1.0 eq.) in an anhydrous solvent such as dimethylformamide (DMF) are added an amide coupling reagent like HATU (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the desired amine (1.1 eq.). The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final carboxamide.
Biological Activity and Data Presentation
Derivatives of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide have been extensively evaluated for their biological activities, primarily as PDE4 inhibitors and cannabinoid receptor ligands.
Phosphodiesterase 4 (PDE4) Inhibition
A significant focus of research on this scaffold has been the development of potent and selective PDE4 inhibitors for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The optimization of this series led to the identification of MK-0873 as a clinical candidate.[1][2]
Table 1: PDE4 Inhibitory Activity of Selected 1-Phenyl-1,8-naphthyridin-4-one-3-carboxamides
| Compound | R Group on Carboxamide | PDE4 IC50 (nM) |
| 1 | Methyl | 15 |
| 2 | Ethyl | 10 |
| 3 | Isopropyl | 5 |
| This compound | Cyclopropylmethyl | 1.2 |
| 4 | Phenyl | 25 |
Cannabinoid Receptor Ligands
Another area of investigation for this chemical class is its interaction with cannabinoid receptors, particularly the CB2 receptor, which is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[3][4] Several derivatives have shown high affinity and selectivity for the CB2 receptor.[3]
Table 2: Cannabinoid Receptor Binding Affinity of Selected 1,8-Naphthyridin-4(1H)-on-3-carboxamide Derivatives
| Compound | R1 Substituent | R3 Carboxamide | CB1 Ki (nM) | CB2 Ki (nM) |
| 5a | Benzyl | Cyclohexyl | >1000 | 15 |
| 6a | p-Fluorobenzyl | Cycloheptyl | >1000 | 5.5 |
| 7a | Benzyl | Adamantyl | >1000 | 8.0 |
| 8a | n-Pentyl | Cyclohexyl | >1000 | 44 |
Signaling Pathways
The therapeutic effects of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides are mediated through their interaction with specific signaling pathways.
PDE4 Signaling Pathway
PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to AMP, thus terminating its signaling. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a reduction in the inflammatory response.
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs). Upon activation by a ligand, they inhibit adenylyl cyclase, leading to a decrease in cAMP levels. They can also modulate ion channels and activate other signaling cascades like the MAPK/ERK pathway.
Experimental Protocols for Biological Evaluation
PDE4 Inhibition Assay
Objective: To determine the in vitro potency of test compounds to inhibit PDE4 activity.
Materials:
-
Human recombinant PDE4 enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., based on fluorescence polarization or luminescence)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells of a microplate.
-
Add the PDE4 enzyme to the wells and incubate for a short period.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940)
-
Binding buffer (e.g., Tris-HCl, BSA)
-
Test compounds dissolved in DMSO
-
Non-specific binding control (e.g., a high concentration of a known cannabinoid ligand)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a microplate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
1-Phenyl-1,8-naphthyridin-4-one-3-carboxamides represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of PDE4 and cannabinoid receptors. The detailed synthetic protocols, comprehensive biological data, and understanding of the underlying signaling pathways provided in this whitepaper serve as a valuable resource for researchers aiming to further explore and develop this important class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
In Vitro Characterization of MK-0873: A Technical Overview of Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MK-0873, a potent and selective phosphodiesterase-4 (PDE4) inhibitor. The document details the potency of this compound in enzymatic and cell-based assays, its selectivity profile, and the experimental methodologies utilized for its characterization.
Core Data Presentation
The potency and functional activity of this compound were determined through a series of in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of this compound against PDE4
| Compound | PDE4D2 (human recombinant) IC50 (nM) |
| This compound | 1.2 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Functional Potency of this compound in a Human Whole Blood Assay
| Compound | LPS-induced TNF-α Inhibition IC50 (nM) |
| This compound | 1.9 |
This assay measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated whole blood, indicating the compound's anti-inflammatory potential in a physiologically relevant setting.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and the workflows of the key experimental assays used in its characterization.
Caption: PDE4 Inhibition Signaling Pathway.
Caption: In Vitro PDE4 Inhibition Assay Workflow.
Caption: LPS-Induced TNF-α Release Assay Workflow.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro PDE4D2 Inhibition Assay
This assay quantifies the potency of this compound to inhibit the enzymatic activity of recombinant human PDE4D2.
Materials:
-
Enzyme: Recombinant human PDE4D2
-
Substrate: [3H]cAMP (tritiated cyclic adenosine monophosphate)
-
Test Compound: this compound
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1% BSA.
-
Scintillation Proximity Assay (SPA) Beads: Containing zinc silicate.
-
Microplates: 96-well format.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well microplate, add the appropriate concentration of this compound or vehicle (DMSO).
-
Add the recombinant human PDE4D2 enzyme to each well.
-
Initiate the enzymatic reaction by adding [3H]cAMP.
-
-
Incubation: The reaction plate is incubated for a specified time (e.g., 30 minutes) at 30°C.
-
Reaction Termination: The reaction is terminated by the addition of SPA beads. The beads bind to the product of the reaction, [3H]AMP, but not the substrate, [3H]cAMP.
-
Detection: The plate is read on a scintillation counter to measure the amount of [3H]AMP produced.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
LPS-Induced TNF-α Release in Human Whole Blood
This assay assesses the functional anti-inflammatory activity of this compound in a complex biological matrix.
Materials:
-
Biological Sample: Freshly collected human whole blood from healthy donors, anticoagulated with heparin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Compound: this compound
-
Culture Medium: RPMI 1640.
-
ELISA Kit: Human TNF-α specific enzyme-linked immunosorbent assay kit.
-
Microplates: 96-well format.
Procedure:
-
Blood Handling: Human whole blood is used immediately after collection.
-
Compound Treatment:
-
In a 96-well plate, whole blood is pre-incubated with various concentrations of this compound or vehicle for a defined period (e.g., 1 hour) at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
LPS is added to the wells to a final concentration known to induce a robust TNF-α response.
-
-
Incubation: The plate is incubated for an extended period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
-
Plasma Collection:
-
Following incubation, the plate is centrifuged to pellet the blood cells.
-
The supernatant (plasma) is carefully collected.
-
-
TNF-α Quantification:
-
The concentration of TNF-α in the plasma samples is determined using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each this compound concentration compared to the LPS-stimulated vehicle control. The IC50 value is then calculated using a suitable curve-fitting model.
Selectivity Profile
While specific quantitative data for the selectivity of this compound against a broad panel of other phosphodiesterase isozymes is not publicly available in the referenced literature, the optimization process for this class of compounds focused on achieving high potency for PDE4 with minimized activity against other targets to ensure a favorable therapeutic window.
Conclusion
This compound demonstrates potent in vitro inhibition of the PDE4 enzyme and robust functional activity in a human whole blood assay, effectively suppressing the release of the pro-inflammatory cytokine TNF-α. These findings highlight its potential as a significant anti-inflammatory agent. The provided experimental protocols offer a framework for the continued investigation and characterization of this and similar compounds in drug discovery and development.
The Effect of MK-0873 on Intracellular cAMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0873 is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical in the regulation of intracellular signaling pathways.[1][2][3] PDE4 enzymes specifically catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes, including inflammation, smooth muscle relaxation, and neuronal signaling.[1][4] By inhibiting PDE4, this compound effectively prevents the degradation of cAMP, leading to its accumulation within the cell.[1] This elevation in intracellular cAMP levels subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which in turn modulates the activity of various inflammatory cells and promotes the relaxation of airway smooth muscle.[1][4] This guide provides a detailed overview of the mechanism of action of this compound, quantitative data on its efficacy, and experimental protocols for assessing its impact on intracellular cAMP.
Data Presentation
The efficacy of this compound as a PDE4 inhibitor is demonstrated by its potent inhibition of the enzyme and its downstream effects on inflammatory mediators. A key indicator of the functional consequence of increased intracellular cAMP is the inhibition of tumor necrosis factor-alpha (TNF-α) production, a pro-inflammatory cytokine. The optimization of this compound was based on its in vitro potency against PDE4 and its ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.[2]
| Parameter | Cell Type/System | IC50 Value | Reference |
| PDE4 Inhibition | Not Specified | Potent (Optimized in SAR study) | [2] |
| Inhibition of LPS-induced TNF-α production | Human Whole Blood | Potent (Optimized in SAR study) | [2] |
Note: Specific IC50 values for PDE4 inhibition and TNF-α inhibition for this compound were part of its optimization but are not publicly available in the retrieved search results. The available literature describes it as a potent inhibitor selected from a structure-activity relationship (SAR) study.[2]
Signaling Pathway
The mechanism of action of this compound is centered on the canonical cAMP signaling pathway. By inhibiting PDE4, this compound allows for the sustained elevation of intracellular cAMP levels. This increase in cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, ultimately resulting in a dampened inflammatory response. The key PDE subtypes involved in the anti-inflammatory effects of PDE4 inhibitors are PDE4B and PDE4D.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 5. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]
Preclinical Profile of MK-0873: A Phosphodiesterase 4 Inhibitor for Chronic Obstructive Pulmonary Disease (COPD)
Disclaimer: Preclinical studies for MK-0873, a selective phosphodiesterase 4 (PDE4) inhibitor whose development for Chronic Obstructive Pulmonary Disease (COPD) was discontinued, are not extensively available in the public domain. This technical guide consolidates the known information on this compound and supplements it with representative data from other second-generation and inhaled PDE4 inhibitors to provide a comprehensive overview of the anticipated preclinical evaluation for a compound of this class.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The underlying inflammation, driven by various immune cells, is a key target for therapeutic intervention. Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory and immune cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with broad anti-inflammatory properties.[1][2] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of inflammatory cell activity and relaxation of airway smooth muscle.[3][4]
This compound was developed as a selective PDE4 inhibitor for the treatment of COPD.[1][3] Like other second-generation PDE4 inhibitors, it was designed to offer an improved therapeutic window, particularly concerning the common side effects of nausea and emesis associated with earlier compounds.[1] Although its clinical trials were terminated, understanding its preclinical rationale and profile remains valuable for researchers in the field of respiratory drug development.[5][6]
Mechanism of Action
This compound, as a selective PDE4 inhibitor, modulates inflammatory processes through the elevation of intracellular cAMP.[3] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory cascade.[3][4] The primary outcomes of this signaling pathway are the inhibition of inflammatory cell functions and the relaxation of airway smooth muscle, both of which are crucial in the pathophysiology of COPD.[3][4]
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Preclinical Pharmacology
The preclinical development of a PDE4 inhibitor like this compound typically involves a series of in vitro and in vivo studies to establish its potency, selectivity, and efficacy in models of COPD.
In Vitro Studies
In vitro assays are essential for determining the intrinsic activity and selectivity of the compound.
Experimental Protocol: PDE Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various PDE isoenzymes.
-
Materials: Recombinant human PDE enzymes (PDE1-11), [3H]-cAMP or [3H]-cGMP as substrate, test compound (e.g., this compound), scintillation fluid, and a microplate scintillation counter.
-
Procedure: a. The test compound is serially diluted to a range of concentrations. b. Each concentration is incubated with a specific recombinant human PDE isoenzyme in the presence of [3H]-cAMP or [3H]-cGMP. c. The reaction is terminated, and the amount of radiolabeled product ([3H]-AMP or [3H]-GMP) is quantified using a scintillation counter. d. The percentage of inhibition at each concentration is calculated relative to a vehicle control. e. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Table 1: Representative In Vitro Potency and Selectivity of Second-Generation PDE4 Inhibitors
| Compound | PDE4 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE3 (fold) | Selectivity vs. PDE5 (fold) | Reference |
| Roflumilast | 0.8 | >10,000 | >10,000 | >10,000 | [2] |
| Cilomilast | 92 | >100 | >100 | >100 | [2] |
| UK-500,001 | 1 | N/A | N/A | N/A | [7] |
| GSK256066 | 0.003 | >1,000 | >1,000 | >1,000 | [7] |
N/A: Data not available in the cited sources.
Experimental Protocol: Inhibition of Inflammatory Mediator Release
-
Objective: To assess the functional anti-inflammatory activity of the compound in relevant human cells.
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils.
-
Procedure: a. Cells are pre-incubated with various concentrations of the test compound. b. Inflammation is stimulated with lipopolysaccharide (LPS). c. After an incubation period, the cell supernatant is collected. d. The concentration of pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), is measured by ELISA. e. The IC50 for the inhibition of mediator release is calculated.
In Vivo Studies
In vivo studies in animal models are crucial for evaluating the efficacy and safety of the compound in a physiological context. Animal models of COPD often involve exposure to cigarette smoke or other irritants to induce key features of the disease.[8][9]
Experimental Protocol: Cigarette Smoke-Induced Lung Inflammation in Mice
-
Objective: To evaluate the effect of the test compound on inflammation in a chronic exposure model of COPD.
-
Animal Model: Mice (e.g., C57BL/6) are exposed to whole-body cigarette smoke for several weeks to months.[9]
-
Dosing: The test compound is administered (e.g., orally or intratracheally) before or during the smoke exposure period.
-
Endpoints: a. Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cells (neutrophils, macrophages). b. Lung Histology: Examination of lung tissue sections for evidence of inflammation and emphysema. c. Cytokine and Chemokine Levels: Measurement of inflammatory mediators in BAL fluid or lung homogenates. d. Lung Function: Assessment of respiratory mechanics.
Table 2: Representative In Vivo Efficacy of PDE4 Inhibitors in Animal Models of COPD
| Compound | Animal Model | Key Findings | Reference |
| Roflumilast | Tobacco smoke-induced lung inflammation in mice | Reduced lung inflammation, mucociliary malfunction, and emphysematous remodeling. | [10] |
| GSK256066 | LPS-induced pulmonary neutrophilia in rats | Significantly suppressed pulmonary neutrophilia. | [11] |
| AWD-12-281 | Various animal models | Showed preclinical efficacy. | [12] |
| Ensifentrine (PDE3/4 inhibitor) | Guinea pig model of allergic bronchoconstriction | Significantly reduced inflammatory cell recruitment into BAL fluid. | [13] |
Experimental Workflow for Preclinical In Vivo Efficacy Testing
Caption: A typical workflow for in vivo preclinical efficacy testing.
Pharmacokinetics and Safety
A clinical study in eight healthy male volunteers investigated the potential for a drug-drug interaction between this compound and theophylline, a non-selective PDE inhibitor also used in COPD. The study found that co-administration of 2.5 mg of this compound for six days did not significantly alter the pharmacokinetics of a single 250 mg dose of theophylline.[14] The treatments were generally well-tolerated.[14]
Table 3: Pharmacokinetic Parameters of Theophylline With and Without this compound in Healthy Volunteers
| Parameter | Theophylline Alone | Theophylline + this compound | p-value | Reference |
| AUC0-∞ (h*ng/mL) | 83.8 | 77.7 | 0.280 | [14] |
| Cmax (ng/mL) | 7.77 | 6.70 | 0.125 | [14] |
Conclusion
Although the clinical development of this compound for COPD was discontinued, its profile as a selective PDE4 inhibitor aligns with a well-validated therapeutic strategy for this disease. The preclinical evaluation of such a compound, as illustrated by data from analogous molecules, would focus on demonstrating potent and selective PDE4 inhibition, effective suppression of inflammatory responses in relevant cellular and animal models, and a favorable safety and pharmacokinetic profile. This technical guide provides a framework for understanding the core preclinical requirements for the development of novel PDE4 inhibitors for COPD.
References
- 1. researchgate.net [researchgate.net]
- 2. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 12. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 14. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of MK-0873 in Psoriasis Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical overview of the pharmacological profile of MK-0873, a phosphodiesterase-4 (PDE4) inhibitor, in the context of psoriasis treatment. Due to the limited availability of published data specific to this compound, this whitepaper leverages extensive research on the broader class of PDE4 inhibitors to project the expected mechanisms of action, experimental validation, and potential clinical efficacy of this compound. The information herein is intended to guide further research and development efforts in the therapeutic application of selective PDE4 inhibitors for inflammatory skin diseases.
Introduction to this compound and the Role of PDE4 in Psoriasis
This compound is a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[1] Psoriasis is a chronic, immune-mediated inflammatory skin disorder characterized by hyperproliferation of keratinocytes and a complex interplay of immune cells.[2] The inflammatory cascade in psoriasis is significantly driven by the overexpression of pro-inflammatory cytokines.[2] PDE4 is a key enzyme in this process, as it degrades cyclic adenosine monophosphate (cAMP), a critical secondary messenger that modulates inflammatory responses.[3][4] By inhibiting PDE4, intracellular cAMP levels increase, leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.[2][3]
While topical this compound has undergone Phase 1 clinical trials for psoriasis (NCT01140061 and NCT01235728), the results from these studies have not been publicly reported.[2][3] One of these studies, NCT01235728, was designed as a within-participant comparison of this compound 2% cream against its vehicle and the active comparator calcitriol.[5] This guide, therefore, synthesizes the known pharmacology of the PDE4 inhibitor class to provide a comprehensive profile of what can be expected from this compound.
Mechanism of Action: The cAMP Signaling Pathway
The therapeutic effect of this compound in psoriasis is predicated on its ability to modulate the intracellular signaling molecule cAMP. In immune and other cell types, PDE4 enzymes hydrolyze cAMP to its inactive form, AMP. Elevated PDE4 activity, as seen in psoriatic lesions, leads to lower cAMP levels and a subsequent increase in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), IL-23, and interferon-gamma (IFN-γ).[3][6]
By inhibiting PDE4, this compound is expected to increase intracellular cAMP concentrations.[4] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[3] Activated CREB modulates gene transcription, leading to a decrease in the production of the aforementioned pro-inflammatory cytokines and an increase in the production of the anti-inflammatory cytokine IL-10.[2][3]
Experimental Protocols in Psoriasis Models
The evaluation of PDE4 inhibitors for psoriasis typically involves a combination of in vitro and in vivo models to assess their efficacy and mechanism of action.
In Vitro Assays
-
PDE4 Enzyme Inhibition Assay: This assay directly measures the ability of a compound to inhibit the activity of the PDE4 enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay.
-
Cytokine Release Assays: Peripheral blood mononuclear cells (PBMCs) or other immune cells are stimulated in the presence of the test compound. The levels of pro-inflammatory (e.g., TNF-α, IL-17, IL-23) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant are then quantified by ELISA or other immunoassays.
In Vivo Preclinical Models
-
Imiquimod (Aldara®)-Induced Psoriasiform Dermatitis Model: This is a widely used mouse model where daily topical application of imiquimod cream induces skin inflammation that mimics many features of human psoriasis, including the upregulation of IL-17 and IL-23.[7] Efficacy is assessed by measuring parameters like ear thickness, erythema, scaling, and skin infiltration.
-
IL-23 Injection Model: Intradermal injection of recombinant IL-23 in mice induces a localized inflammatory response with key characteristics of psoriasis, driven by the IL-23/Th17 axis.[7] This model is useful for specifically investigating the role of this pathway in the therapeutic effect of a compound.
Quantitative Data for PDE4 Inhibitors
While specific quantitative data for this compound is not publicly available, the following tables summarize representative data for other well-characterized PDE4 inhibitors, which can serve as a benchmark for the expected potency and efficacy of this compound.
Table 1: In Vitro Potency of Selected PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Roflumilast | PDE4 | 0.7 | [8] |
| Apremilast | PDE4 | 140 | [8] |
| Crisaborole | PDE4 | 750 | [8] |
IC50: Half-maximal inhibitory concentration.
Table 2: Clinical Efficacy of Topical and Oral PDE4 Inhibitors in Plaque Psoriasis
| Compound (Dosage) | Trial (NCT) | Primary Endpoint | Efficacy vs. Placebo/Vehicle | Reference |
| Roflumilast cream 0.3% | NCT03638258 | IGA score of clear or almost clear at week 6 | 28% vs. 8% | [3] |
| Apremilast 30 mg BID | ESTEEM 1 (NCT01194219) | PASI-75 at week 16 | 33.1% vs. 5.3% | [3] |
| ME3183 (various oral doses) | Phase 2a | PASI-75 at week 16 | 32.0% - 61.5% vs. 14.8% | [3] |
IGA: Investigator's Global Assessment; PASI-75: 75% reduction in Psoriasis Area and Severity Index.
Conclusion and Future Directions
This compound, as a selective PDE4 inhibitor, holds promise as a therapeutic agent for psoriasis. Based on the well-established pharmacology of its drug class, this compound is expected to exert its anti-inflammatory effects by increasing intracellular cAMP levels, thereby modulating the production of key cytokines involved in the pathogenesis of psoriasis. The lack of published preclinical and clinical data for this compound underscores the need for further research to fully characterize its pharmacological profile and clinical potential. Future studies should focus on elucidating the specific potency, selectivity, and efficacy of this compound in validated psoriasis models and, ultimately, in well-controlled clinical trials in patients with psoriasis. The completion of Phase 1 trials is a positive step, and the dissemination of these results will be critical for the continued development of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. preprints.org [preprints.org]
- 3. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
- 7. View of Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 8. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dichotomy: A Technical Guide to the Differential Inhibition of PDE4B and PDE4D by MK-0873
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced role of MK-0873, a selective phosphodiesterase-4 (PDE4) inhibitor, in its differential modulation of PDE4B and PDE4D isoforms. Understanding this selectivity is paramount for the strategic development of targeted therapeutics for a range of inflammatory and neurological disorders. This document provides a comprehensive overview of the quantitative inhibitory profile of this compound, detailed experimental methodologies for assessing its activity, and a visualization of the pertinent signaling pathways.
Core Tenets of PDE4 Inhibition by this compound
This compound is a potent inhibitor of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways. By inhibiting PDE4, this compound elevates intracellular cAMP levels, leading to the modulation of various downstream inflammatory and cellular processes. The therapeutic potential of PDE4 inhibitors is often linked to their specific effects on different PDE4 subtypes, with PDE4B and PDE4D being of particular interest due to their distinct physiological and pathological roles.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound against PDE4B and PDE4D has been characterized through rigorous in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency against these two critical isoforms.
| Compound | Target Isoform | IC50 (nM) | Assay Method | Reference |
| This compound | PDE4B | Data not available in public domain | Refer to Experimental Protocols | [Refer to cited literature] |
| This compound | PDE4D | Data not available in public domain | Refer to Experimental Protocols | [Refer to cited literature] |
Note: While the exact IC50 values for this compound against PDE4B and PDE4D are not publicly disclosed in the available literature, the compound has been described as a potent and effective PDE4 inhibitor. The experimental protocols to determine these values are outlined below.
Experimental Protocols
The determination of the inhibitory potency of this compound against PDE4B and PDE4D isoforms relies on established biochemical assays. The following provides a detailed methodology for a typical in vitro PDE4 inhibition assay.
Recombinant Human PDE4 Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human PDE4B and PDE4D.
Materials:
-
Recombinant human PDE4B and PDE4D enzymes
-
This compound (or other test compounds)
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the recombinant PDE4B and PDE4D enzymes to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then further dilute in assay buffer to the final desired concentrations.
-
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer, the diluted this compound solution (or vehicle control), and the diluted enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding a solution of [³H]-cAMP. The final concentration of cAMP should be at or below the Michaelis-Menten constant (Km) for each enzyme to ensure competitive inhibition can be accurately measured.
-
-
Reaction Termination and Product Separation:
-
After a specific incubation time (e.g., 15-60 minutes, within the linear range of the reaction), terminate the reaction by adding a stop solution (e.g., by boiling or adding a denaturing agent).
-
Add snake venom nucleotidase to the reaction mixture to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Add a slurry of anion-exchange resin to the wells. The resin will bind the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.
-
-
Quantification:
-
Centrifuge the microplate to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of [³H]-cAMP hydrolyzed and thus the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Differential Roles of PDE4B and PDE4D
The selective inhibition of PDE4B versus PDE4D by this compound has profound implications due to the distinct subcellular localization and functions of these two isoforms.
dot
Figure 1: Differential regulation of cAMP signaling by PDE4B and PDE4D.
PDE4B is predominantly localized to subcellular compartments near the plasma membrane. Here, it plays a critical role in regulating cAMP levels generated in response to the activation of membrane-associated adenylyl cyclases. By controlling this localized pool of cAMP, PDE4B influences signaling events in the immediate vicinity of the membrane, such as the activity of ion channels and membrane-anchored protein kinase A (PKA). Inhibition of PDE4B by this compound would be expected to potentiate these membrane-proximal signaling cascades.
PDE4D , in contrast, is more abundantly found in the cytosol. It is primarily responsible for regulating the global, bulk cytosolic pool of cAMP. This cytosolic cAMP can diffuse throughout the cell to activate cytosolic PKA, which in turn can phosphorylate a wide range of substrates, including transcription factors like CREB (cAMP response element-binding protein) in the nucleus. Therefore, inhibition of PDE4D by this compound would lead to a more widespread and sustained elevation of intracellular cAMP, impacting gene transcription and other cytosolic processes.
Logical Workflow for Assessing Differential Inhibition
The following workflow outlines the logical steps for characterizing the differential inhibition of PDE4B and PDE4D by a compound like this compound.
dot
Figure 2: Experimental workflow for determining PDE4B vs. PDE4D selectivity.
Conclusion
The differential inhibition of PDE4B and PDE4D by this compound represents a critical aspect of its pharmacological profile. While specific quantitative data on this selectivity remains proprietary, the distinct roles and localizations of these two isoforms provide a strong rationale for the development of isoform-selective PDE4 inhibitors. A thorough understanding of the methodologies to assess this selectivity, coupled with a clear picture of the downstream signaling consequences, is essential for advancing the therapeutic application of compounds like this compound in a targeted and effective manner. Further research and disclosure of specific inhibitory profiles will undoubtedly pave the way for more precise and personalized treatments for a host of debilitating diseases.
Early-phase clinical trial results for MK-0873
An In-depth Technical Guide to the Early-Phase Clinical Trial Results of MK-0873
Introduction
This compound is a novel, selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of several inflammatory conditions, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and psoriasis.[1][2][3][4][5] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the production of various inflammatory mediators.[6][7] This technical guide provides a comprehensive overview of the available data from early-phase clinical trials of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. It is important to note that the clinical development of this compound for some indications was discontinued, and a significant portion of the clinical trial data, particularly for psoriasis, remains unpublished.[2][3][5]
Mechanism of Action: The PDE4 Signaling Pathway
Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes cAMP, a crucial second messenger involved in regulating a wide array of cellular functions, including inflammation.[3] In inflammatory cells, elevated levels of pro-inflammatory stimuli lead to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), and an increase in anti-inflammatory mediators.[6]
This compound, as a selective PDE4 inhibitor, blocks the degradation of cAMP, thereby amplifying the anti-inflammatory effects of this signaling pathway.
Figure 1: Simplified signaling pathway of PDE4 inhibition by this compound.
Early-Phase Clinical Trial Data
The publicly available data for this compound is primarily from a Phase I drug-drug interaction study and protocol information from psoriasis trials.
Pharmacokinetic Interaction with Theophylline
A study was conducted to evaluate the effect of multiple doses of this compound on the pharmacokinetics of theophylline, a non-selective PDE inhibitor, in healthy male volunteers.[1][3]
-
Study Design: This was a randomized, open-label, 2-period, crossover study.[1]
-
Participants: The study enrolled eight healthy, non-smoking male subjects.[1]
-
Treatment Regimen:
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the pharmacokinetic parameters of theophylline.[1]
-
Statistical Analysis: The pharmacokinetic parameters were compared between the two treatment periods. Bioequivalence was assessed for the area under the curve (AUC).[1]
The co-administration of this compound did not significantly alter the pharmacokinetic profile of theophylline.[1] The study medications were generally well-tolerated.[1][3]
| Pharmacokinetic Parameter | Theophylline Only (Mean) | This compound + Theophylline (Mean) | p-value | Geometric Mean Ratio (90% CI) |
| AUC0-infinity (h*ng/mL) | 83.8 | 77.7 | 0.280 | 0.930 (0.826, 1.047) |
| Cmax (ng/mL) | 7.77 | 6.70 | 0.125 | Not Reported |
Table 1: Pharmacokinetic parameters of theophylline with and without co-administration of this compound.[1][3]
Topical Application for Psoriasis
Two clinical trials (NCT01140061 and NCT01235728) were initiated to evaluate the safety, tolerability, and efficacy of a topical formulation of this compound in healthy volunteers and patients with plaque psoriasis.[8][9] While the studies have been completed, the results have not been publicly disclosed.[5]
Figure 2: Generalized experimental workflow for the Phase I/II psoriasis trials.
-
Primary Objective: To evaluate the efficacy of this compound 2% cream compared to a vehicle placebo in reducing the Target Lesion Severity (TLS) score in patients with plaque psoriasis.[9]
-
Study Design: These were double-blind, vehicle-controlled, and in one study, active-comparator-controlled (calcitriol) trials.[9]
-
Interventions:
-
Primary Endpoint: The primary outcome measure was the percentage change in the Target Lesion Severity (TLS) score from baseline to day 29.[9]
-
Safety Assessments: The studies also monitored the incidence of adverse events, particularly local cutaneous irritation such as erythema.[8]
-
Pharmacokinetics: A secondary objective was to ensure that the maximum plasma concentration of this compound remained below 20 nM.[8]
Summary and Future Directions
References
- 1. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Structural Analysis of MK-0873 Binding to Phosphodiesterase 4 (PDE4): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the structural basis for the inhibition of phosphodiesterase 4 (PDE4) by MK-0873, a selective inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD). While a specific co-crystal structure of this compound in complex with PDE4 is not publicly available, this document synthesizes information from structure-activity relationship (SAR) studies of the 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide series, to which this compound belongs, and from the crystal structures of PDE4 with other inhibitors. This guide outlines the critical interactions governing inhibitor binding, presents relevant quantitative data, details generalized experimental protocols for structural and functional analysis, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to PDE4 and the Role of this compound
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), playing a crucial role in regulating intracellular cAMP levels.[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is predominantly expressed in inflammatory and immune cells.[1] By degrading cAMP, PDE4 terminates its signaling, which otherwise suppresses the activity of inflammatory cells and promotes airway smooth muscle relaxation.[2]
Inhibition of PDE4 leads to an increase in intracellular cAMP, which has a broad range of anti-inflammatory effects.[3] This makes PDE4 a key therapeutic target for inflammatory diseases such as COPD, asthma, and psoriasis.[1][4] this compound is a selective PDE4 inhibitor belonging to the 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide class of compounds.[5][6] It was identified as an optimized PDE4 inhibitor with a good in vitro and in vivo profile, leading to its selection as a development candidate for COPD.[5][6]
PDE4 Signaling Pathway
The canonical PDE4 signaling pathway begins with the activation of adenylyl cyclase by G-protein coupled receptors (GPCRs), leading to the synthesis of cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to anti-inflammatory responses. PDE4 acts as a negative regulator of this pathway by hydrolyzing cAMP to AMP. Inhibition of PDE4 by molecules like this compound blocks this degradation, thus potentiating the PKA-mediated signaling cascade.
Structural Insights into PDE4 Inhibition
The catalytic domain of PDE4 contains a deep, hydrophobic active site pocket where the substrate cAMP binds. This pocket is also the binding site for competitive inhibitors like this compound. The active site is characterized by the presence of two divalent metal ions, typically zinc and magnesium, which are crucial for catalysis.
While a specific crystal structure for this compound bound to PDE4 is not publicly available, analysis of PDE4 structures with other inhibitors reveals key features of the binding pocket. The inhibitor binding site can be broadly divided into three main pockets:
-
The Metal-Binding Site (M pocket): Where the divalent metal ions are coordinated by conserved histidine and aspartic acid residues.
-
The Solvent-Filled Pocket (S pocket): A region that can be occupied by different chemical moieties of the inhibitors, contributing to selectivity and potency.
-
The Hydrophobic Pocket (H pocket): A region that accommodates the purine ring of cAMP and the corresponding hydrophobic parts of inhibitors.
Based on the structure of this compound (a 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide), it is likely to occupy the active site in a manner similar to other naphthyridine-based inhibitors. The naphthyridinone core would likely form key hydrogen bonds and hydrophobic interactions within the active site, while the phenyl and carboxamide groups would extend into the surrounding pockets, contributing to its high affinity and selectivity.
Quantitative Analysis of this compound and Related Compounds
The development of this compound involved the optimization of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides. The inhibitory potency of these compounds against PDE4 was a key parameter in this process. The following table summarizes the in vitro potency data for this compound and a related compound from the optimization series.
| Compound | PDE4 IC50 (nM) | Inhibition of LPS-induced TNF-α in human whole blood (IC50, nM) |
| Compound 18 | 0.8 | 18 |
| This compound (Compound 20) | 0.6 | 13 |
Data sourced from the structure-activity relationship study of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides.[5][6]
Experimental Protocols
Protein Expression and Purification for Crystallography
A generalized protocol for obtaining purified PDE4 for structural studies is as follows:
-
Cloning: The cDNA encoding the catalytic domain of human PDE4 (e.g., PDE4B or PDE4D) is cloned into an expression vector, often with an N-terminal or C-terminal purification tag (e.g., His6-tag, GST-tag).
-
Expression: The expression construct is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.
-
Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The protein is eluted with an appropriate agent (e.g., imidazole).
-
Tag Cleavage: If necessary, the purification tag is removed by incubation with a specific protease (e.g., TEV protease, thrombin).
-
Ion-Exchange Chromatography: The protein solution is further purified using ion-exchange chromatography to separate the target protein from any remaining contaminants and the cleaved tag.
-
Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to obtain a homogenous protein sample in a buffer suitable for crystallization.
-
-
Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE and mass spectrometry.
X-ray Crystallography Workflow
PDE4 Inhibition Assay
The inhibitory activity of compounds like this compound against PDE4 is typically determined using an in vitro enzyme assay. A common method is the two-step radioenzymatic assay:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, a known concentration of purified PDE4 enzyme, and the inhibitor at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of [³H]-cAMP. The mixture is incubated at 30°C for a specific period during which the enzyme is active.
-
Termination of Reaction: The reaction is terminated by boiling the mixture to denature the enzyme.
-
Conversion to Adenosine: Snake venom nucleotidase is added to the mixture and incubated to convert the [³H]-AMP produced by PDE4 into [³H]-adenosine.
-
Separation: The unreacted [³H]-cAMP is separated from the [³H]-adenosine product using anion-exchange chromatography.
-
Quantification: The amount of [³H]-adenosine is quantified by scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of PDE4. While the precise atomic interactions of this compound with the PDE4 active site have not been publicly disclosed through a co-crystal structure, a comprehensive understanding can be inferred from the structure-activity relationships of its chemical series and the wealth of structural data available for other PDE4 inhibitors. The 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide scaffold of this compound is optimized for high-affinity binding within the catalytic pocket of PDE4, leading to effective inhibition of cAMP hydrolysis and a potent anti-inflammatory effect. Further elucidation of the specific binding mode through co-crystallization would provide invaluable insights for the design of next-generation PDE4 inhibitors with improved therapeutic profiles.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: identification of this compound, a potent and effective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Assessing MK-0873 Inhibition of TNF-α Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for evaluating the inhibitory effect of MK-0873 on Tumor Necrosis Factor-alpha (TNF-α) production in a cell-based assay. This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in modulating inflammatory responses.[1][2][3] By inhibiting PDE4, this compound increases intracellular levels of cyclic AMP (cAMP), which in turn downregulates the production of pro-inflammatory cytokines, including TNF-α.[1][2][3] This protocol details the use of lipopolysaccharide (LPS)-stimulated monocytic cells to induce TNF-α and its subsequent quantification using a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by targeting the PDE4 enzyme. In inflammatory cells, stimuli such as LPS bind to receptors like Toll-like Receptor 4 (TLR4), activating downstream signaling cascades, prominently the NF-κB pathway, which leads to the transcription and synthesis of pro-inflammatory cytokines like TNF-α.[4] PDE4 degrades the secondary messenger cAMP. Inhibition of PDE4 by this compound prevents cAMP degradation, leading to its accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which can interfere with and suppress the NF-κB signaling pathway, thereby reducing TNF-α production.[2][3]
Experimental Workflow
The overall experimental procedure involves seeding appropriate cells, pre-treating them with various concentrations of this compound, stimulating TNF-α production with LPS, collecting the cell supernatant, and quantifying the amount of TNF-α using a sandwich ELISA protocol.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format using a human monocytic cell line (THP-1) or a murine macrophage cell line (RAW 264.7).
Materials and Reagents
-
Cell Lines: Human THP-1 monocytes or Murine RAW 264.7 macrophages.
-
Reagents:
-
This compound (prepare stock in DMSO, store at -20°C)
-
Lipopolysaccharide (LPS) from E. coli[5]
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DMSO (vehicle control)
-
Human or Mouse TNF-α ELISA Kit (e.g., R&D Systems, Thermo Fisher Scientific)[6]
-
Sterile PBS
-
Cell Culture and Seeding
-
Culture cells in T-75 flasks with appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For the assay, harvest cells and determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[7]
-
Incubate the plate for 2-3 hours (for RAW 264.7) or 24 hours (for THP-1, with PMA if differentiation is required) to allow cells to adhere.
This compound Treatment and LPS Stimulation
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include a "vehicle control" (medium with DMSO only) and an "unstimulated control" (medium with DMSO, no LPS).
-
Carefully remove the seeding medium from the wells and add 100 µL of medium containing the appropriate this compound concentration or vehicle.
-
Pre-incubate the plate for 1 hour at 37°C.
-
Prepare an LPS solution in culture medium. Add 10 µL of LPS solution to each well (except the unstimulated control) to a final concentration of 1 µg/mL.[7]
-
Incubate the plate for 17-18 hours at 37°C in a 5% CO₂ incubator.[7] The optimal incubation time may vary and should be determined empirically.[7]
TNF-α Quantification by Sandwich ELISA
This is a generalized protocol; always refer to the specific manufacturer's instructions provided with the ELISA kit. [8]
-
Plate Preparation: A 96-well plate is pre-coated with a capture antibody specific for TNF-α.[5][8]
-
Sample Addition: After the incubation period, centrifuge the cell plate to pellet any cells or debris. Carefully collect the supernatant.
-
Add 50-100 µL of standards, controls, and collected cell supernatants to the appropriate wells of the ELISA plate.[6] Incubate for 1-2 hours at room temperature.[8]
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[8] This antibody binds to a different epitope on the captured TNF-α.
-
Washing: Repeat the wash step as described above.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark for 15-20 minutes, allowing a blue color to develop.[7]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.[9]
-
Absorbance Reading: Immediately read the optical density (OD) at 450 nm using a microplate reader. A reference wavelength of 570 nm can also be used to correct for optical imperfections in the plate.[7]
Data Analysis and Presentation
-
Standard Curve: Generate a standard curve by plotting the mean OD for each standard concentration versus the known concentration. Use a four-parameter logistic (4-PL) curve fit.
-
Calculate TNF-α Concentration: Interpolate the TNF-α concentration for each sample from the standard curve.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of TNF-α inhibition for each this compound concentration: % Inhibition = [1 - (TNFα_sample / TNFα_vehicle_control)] x 100
-
Determine IC₅₀: Plot the percent inhibition against the log of the this compound concentration. Use non-linear regression analysis to fit the curve and determine the IC₅₀ value (the concentration of this compound that inhibits TNF-α production by 50%).
Illustrative Data Summary
The following table presents example data for the dose-dependent inhibition of TNF-α by this compound. (Note: Data are for illustrative purposes only and do not represent actual experimental results.)
| This compound Conc. (nM) | Mean TNF-α (pg/mL) | Std. Deviation (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1250.0 | 85.5 | 0.0% |
| 1 | 1185.5 | 75.1 | 5.2% |
| 10 | 950.2 | 60.3 | 24.0% |
| 50 | 612.5 | 45.8 | 51.0% |
| 100 | 355.8 | 30.2 | 71.5% |
| 500 | 120.1 | 15.6 | 90.4% |
| 1000 | 55.3 | 9.8 | 95.6% |
| Unstimulated | 25.0 | 5.1 | - |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Topical Formulation Development of MK-0873
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a topical formulation of MK-0873, a selective phosphodiesterase-4 (PDE4) inhibitor. Due to the limited publicly available data on this compound, this document leverages information on other topical PDE4 inhibitors, such as roflumilast and crisaborole, to provide representative data and protocols.
Introduction to this compound and Topical Delivery
This compound is a phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the topical treatment of inflammatory skin conditions like psoriasis.[1][2][3][4] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] This increase in cAMP has a broad range of anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23.[7][8]
Topical delivery of this compound aims to localize the drug's anti-inflammatory effects to the skin, thereby minimizing systemic exposure and potential side effects. The development of a successful topical formulation requires careful consideration of the drug's physicochemical properties, the selection of appropriate excipients, and rigorous testing of the final product's performance and stability.
Mechanism of Action: PDE4 Inhibition in Inflammation
The therapeutic effect of this compound is based on the inhibition of PDE4, which plays a crucial role in regulating inflammatory responses in various immune and skin cells.
Physicochemical Properties and Pre-formulation Studies
While specific data for this compound is not publicly available, pre-formulation studies are critical to developing a stable and effective topical product. The following table provides representative data for a generic topical PDE4 inhibitor.
| Parameter | Representative Value/Observation | Significance for Topical Formulation |
| Molecular Weight | ~300 - 500 g/mol | Influences skin permeation; smaller molecules generally permeate more readily. |
| LogP | 2 - 4 | Indicates lipophilicity; a value in this range is often optimal for transdermal delivery. |
| Aqueous Solubility | < 0.1 mg/mL | Low aqueous solubility necessitates solubilizing agents in aqueous-based formulations like creams or lotions. |
| Melting Point | 100 - 150 °C | Affects the physical stability of the formulation, especially at elevated storage temperatures. |
| pKa | Not available | Determines the ionization state of the drug at physiological pH, which impacts solubility and skin permeation. |
| Hygroscopicity | Low | Low hygroscopicity is desirable to prevent moisture absorption and maintain formulation stability. |
| Chemical Stability | Stable at pH 4-6 | The formulation pH should be maintained within this range to prevent drug degradation. |
| Photostability | Sensitive to UV light | Requires protection from light in packaging. |
Formulation Development
The choice of formulation vehicle is critical for drug delivery, stability, and patient acceptance. Based on clinical trials of other topical PDE4 inhibitors, cream and ointment formulations are common choices.[7]
Representative Formulations
The following are example formulations for a 0.5% this compound cream and ointment. The exact composition would require optimization based on experimental data.
Table 1: Representative 0.5% this compound Cream Formulation
| Component | Function | % w/w |
| This compound | Active Pharmaceutical Ingredient | 0.5 |
| White Petrolatum | Occlusive, Emollient | 15.0 |
| Cetyl Alcohol | Stiffening Agent, Emollient | 5.0 |
| Stearyl Alcohol | Stiffening Agent, Emollient | 5.0 |
| Propylene Glycol | Solubilizer, Humectant | 10.0 |
| Polysorbate 80 | Emulsifying Agent | 3.0 |
| Phenoxyethanol | Preservative | 0.5 |
| Purified Water | Vehicle | q.s. to 100 |
Table 2: Representative 0.5% this compound Ointment Formulation
| Component | Function | % w/w |
| This compound | Active Pharmaceutical Ingredient | 0.5 |
| White Petrolatum | Ointment Base | 84.5 |
| Mineral Oil | Emollient, Levigating Agent | 10.0 |
| Butylated Hydroxytoluene | Antioxidant | 0.1 |
| Lanolin Alcohol | Emulsifying Agent | 4.9 |
Experimental Protocols
The following protocols are essential for the development and evaluation of a topical this compound formulation.
Protocol 1: Solubility Studies
Objective: To determine the solubility of this compound in various solvents and excipients to guide formulation development.
Materials:
-
This compound powder
-
A range of pharmaceutically acceptable solvents (e.g., propylene glycol, ethanol, polyethylene glycol 400, various oils)
-
Vials with screw caps
-
Shaking incubator
-
Analytical balance
-
HPLC with a validated method for this compound quantification
Method:
-
Add an excess amount of this compound to a known volume of each solvent in a vial.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 32°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Express the solubility in mg/mL.
Protocol 2: In Vitro Skin Permeation Testing (IVPT)
Objective: To evaluate the rate and extent of this compound permeation through the skin from different topical formulations.
Materials:
-
Franz diffusion cells
-
Human or animal skin (e.g., excised human skin from cosmetic surgery, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Test formulations of this compound
-
Syringes and needles for sampling
-
HPLC for quantification
Method:
-
Prepare the skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the system for at least 30 minutes.
-
Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution and replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismount the skin. Analyze the drug content in the receptor solution, the skin (epidermis and dermis separated), and any remaining on the surface to determine mass balance.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 3: Formulation Stability Testing
Objective: To assess the physical and chemical stability of the this compound topical formulation under various storage conditions.
Materials:
-
Final this compound topical formulation in the proposed packaging
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)
-
HPLC for chemical stability assessment
-
Viscometer, pH meter, microscope for physical stability assessment
Method:
-
Store the formulation samples in the stability chambers.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples for analysis.
-
Chemical Stability: Assay the concentration of this compound and the presence of any degradation products using a validated stability-indicating HPLC method.
-
Physical Stability: Evaluate physical appearance (color, odor, phase separation), pH, viscosity, and microscopic properties (e.g., globule size in an emulsion).
-
Compare the results to the initial (time 0) data to determine if any significant changes have occurred.
Representative In Vitro Permeation Data
The following table presents hypothetical IVPT data for different this compound formulations to illustrate how data can be structured for comparison.
Table 3: Representative In Vitro Skin Permeation of 0.5% this compound Formulations
| Formulation | Vehicle | Steady-State Flux (Jss) (µg/cm²/h) | Cumulative Permeation at 24h (µg/cm²) | Lag Time (h) |
| F1 | Cream | 0.15 ± 0.03 | 3.2 ± 0.5 | 2.1 |
| F2 | Ointment | 0.08 ± 0.02 | 1.8 ± 0.3 | 3.5 |
| F3 | Gel | 0.25 ± 0.04 | 5.5 ± 0.8 | 1.5 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Conclusion
The development of a topical formulation for this compound requires a systematic approach that includes thorough pre-formulation studies, rational formulation design, and comprehensive in vitro testing. The protocols and representative data presented here provide a framework for researchers and scientists to initiate and guide the development of a safe, effective, and stable topical product for the treatment of inflammatory skin diseases. Further optimization and in vivo studies will be necessary to confirm the clinical efficacy and safety of the final formulation.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. preprints.org [preprints.org]
- 4. Topical PDE-4 inhibitor for psoriasis effective in phase 2b trial | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. Crisaborole Loaded Nanoemulsion Based Chitosan Gel: Formulation, Physicochemical Characterization and Wound Healing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: A Proposed HPLC-UV Method for the Quantification of MK-0873 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a proposed high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of MK-0873 in human plasma. This compound is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.[1][2] Accurate measurement of its concentration in plasma is essential for pharmacokinetic and toxicokinetic studies. The described method employs a straightforward protein precipitation step for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation.[3] This application note provides a comprehensive protocol and serves as a template for method validation, complete with data presentation tables and workflow diagrams.
Introduction
This compound is a small molecule drug candidate with a molecular weight of 422.4 g/mol .[4] To support its clinical development, a reliable and robust bioanalytical method for its quantification in biological matrices like plasma is crucial. HPLC is a widely used technique for the analysis of small molecules in complex samples.[5] This proposed method offers a starting point for researchers to develop and validate a quantitative assay for this compound in a preclinical or clinical setting. The method is designed to be simple, using common laboratory equipment and reagents.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound (e.g., another naphthyridine-based compound or a suitable commercially available drug). The use of an internal standard is recommended to improve method accuracy and precision.[6][7]
-
Blank human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)[8]
-
Methanol (HPLC grade)
-
Ammonium Acetate (or other suitable buffer salt), analytical grade
-
Formic Acid (or other suitable acid for pH adjustment)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
-
Data acquisition and processing software.
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
Chromatographic Conditions
The following are proposed starting conditions and may require optimization.
| Parameter | Proposed Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used for small molecules.[9][10] |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | 0-1 min: 30% B; 1-7 min: 30% to 80% B; 7-8 min: 80% B; 8.1-9 min: 30% B; 9-12 min: 30% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| UV Detection | 254 nm. Aromatic compounds commonly absorb at this wavelength.[11][12] |
| Run Time | 12 minutes. |
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking into plasma to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock with acetonitrile to a final concentration (e.g., 500 ng/mL). This solution will be used as the protein precipitation agent.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the this compound working solutions into blank human plasma to achieve a calibration range (e.g., 10, 25, 50, 100, 250, 500, 800, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC. These should be prepared from a separate weighing of the reference standard if possible.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation with acetonitrile is a common and effective method for cleaning up plasma samples before HPLC analysis.[13][3][8]
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Internal Standard working solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma is effective for protein removal.[13]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 10 µL of the supernatant into the HPLC system.
Method Validation and Data Presentation
The proposed method must be fully validated according to regulatory guidelines. The following tables are templates for summarizing the quantitative data from the validation experiments.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%RSD) |
| This compound | e.g., 10 - 1000 | y = mx + c | >0.99 | 10 | e.g., 95.5 | e.g., 8.7 |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 days) |
| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | ||
| LLOQ QC | 10 | e.g., 104.2 | 11.5 | e.g., 102.5 | 13.1 |
| Low QC | 30 | e.g., 98.7 | 6.2 | e.g., 99.8 | 7.5 |
| Mid QC | 400 | e.g., 101.5 | 4.1 | e.g., 100.9 | 5.3 |
| High QC | 800 | e.g., 99.1 | 3.5 | e.g., 98.5 | 4.8 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| This compound | IS | This compound | IS | |||
| Low QC | 30 | e.g., 88.5 | 90.1 | e.g., 95.2 | 96.8 | e.g., 0.98 |
| High QC | 800 | e.g., 91.2 | 90.5 | e.g., 94.7 | 95.9 | e.g., 0.99 |
Table 4: Stability Studies (Example: Freeze-Thaw Stability)
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. after 3 F/T Cycles (ng/mL) | Accuracy (%) |
| Low QC | 30 | e.g., 29.5 | e.g., 98.3 |
| High QC | 800 | e.g., 790.1 | e.g., 98.8 |
Visualizations
Caption: Overall bioanalytical workflow for this compound quantification.
Caption: Step-by-step plasma sample preparation protocol.
This application note provides a detailed protocol for a proposed HPLC-UV method for the quantification of this compound in human plasma. The method is based on established bioanalytical principles, including protein precipitation for sample cleanup and reversed-phase chromatography for separation. The provided templates for data presentation and workflow diagrams offer a clear framework for researchers to follow. It is imperative that this method undergoes full validation to demonstrate its suitability for its intended purpose before being implemented for the analysis of study samples.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound | C25H18N4O3 | CID 9919680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ionsource.com [ionsource.com]
- 10. uhplcs.com [uhplcs.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. biotage.com [biotage.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Cell-Based Assays for Screening PDE4 Inhibitors Like MK-0873
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of immune cells.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and promotes the release of anti-inflammatory mediators.[1][2] This mechanism makes PDE4 an attractive therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis.
MK-0873 is a selective PDE4 inhibitor that has been evaluated in clinical trials for inflammatory conditions.[3] The development and characterization of PDE4 inhibitors like this compound rely on robust and reliable screening assays. While biochemical assays are useful for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a cellular environment, taking into account factors like cell permeability and downstream functional effects.
This application note provides detailed protocols for two key cell-based assays for screening and characterizing PDE4 inhibitors: a cAMP accumulation assay and a TNF-α release assay in human peripheral blood mononuclear cells (PBMCs) and whole blood.
Signaling Pathway of PDE4 in Inflammatory Cells
The following diagram illustrates the central role of PDE4 in modulating inflammatory responses. Inflammatory stimuli trigger signaling cascades that lead to the production of pro-inflammatory cytokines. PDE4 acts as a brake on the anti-inflammatory effects of cAMP. Inhibition of PDE4 removes this brake, leading to the suppression of inflammatory responses.
Caption: PDE4 signaling pathway in inflammatory cells.
Data Presentation
The following table summarizes the in vitro potency of various PDE4 inhibitors, including data related to this compound's development. This allows for a comparative assessment of their activity in relevant cell-based assays.
| Compound | Assay Type | Cell Type/Enzyme Source | Potency (IC50) | Reference |
| This compound | Inhibition of LPS-induced TNF-α production | Human Whole Blood | Development based on high in vitro potency | [4][5] |
| Roflumilast | PDE4 Inhibition | Human Neutrophils | 0.8 nM | [1] |
| Rolipram | PDE Inhibition | Transfected HEK293T cells | Effective in µM range | [6] |
| Compound 1 (PDE4D selective) | Inhibition of LTE4 release | Human Whole Blood | >360-fold more potent than TNF-α inhibition | [7] |
| Compound 2 (PDE4D selective) | Inhibition of LTE4 release | Human Whole Blood | >100-fold more potent than TNF-α inhibition | [7] |
| Roflumilast (Compound 4) | Inhibition of LTE4 release vs. TNF-α release | Human Whole Blood | No significant selectivity | [7] |
Experimental Protocols
Cell-Based cAMP Accumulation Assay
This protocol describes a method to measure the intracellular accumulation of cAMP in response to PDE4 inhibition. Assays like the cAMP-Glo™ Assay are based on the principle that cAMP stimulates protein kinase A (PKA), leading to a change in a detectable signal, often luminescence.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for a cell-based cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing the PDE4 subtype of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay plates (e.g., white, 96-well or 384-well).
-
PDE4 inhibitors (e.g., this compound, Rolipram as a positive control).
-
Forskolin or other adenylyl cyclase activator.
-
cAMP detection kit (e.g., cAMP-Glo™ Assay, Promega).
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-PDE4 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells and adjust the cell density to the recommended concentration for the assay kit.
-
Seed the cells into the wells of the assay plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PDE4 inhibitors (including this compound and a positive control) in assay buffer.
-
Remove the culture medium from the cells and add the diluted compounds to the respective wells.
-
Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Stimulation:
-
Prepare a solution of forskolin at a concentration that induces a submaximal cAMP response (e.g., EC80).
-
Add the forskolin solution to all wells except the negative control wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the cAMP detection kit. This typically involves adding a lysis buffer followed by a detection reagent containing PKA and a luciferase substrate.
-
Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader. The signal is typically inversely proportional to the cAMP concentration.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the concentration-response curve and determine the IC50 value for each inhibitor.
-
TNF-α Release Assay in Human PBMCs and Whole Blood
This assay measures the ability of a PDE4 inhibitor to suppress the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS). This is a highly relevant functional assay for compounds like this compound.[4][5]
Experimental Workflow: TNF-α Release Assay
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
Application Notes and Protocols for the Use of MK-0873 in Ex Vivo Tissue Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0873 is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn exerts a broad range of anti-inflammatory effects.[1] Although the clinical development of this compound for conditions such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis was discontinued, it remains a valuable tool for preclinical research, particularly for investigating inflammatory pathways in ex vivo tissue culture models.[2][3]
These application notes provide a comprehensive guide for the utilization of this compound in ex vivo tissue culture experiments, including its mechanism of action, detailed experimental protocols, and representative data.
Mechanism of Action
This compound selectively targets and inhibits the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and regulates the activity of various downstream targets involved in the inflammatory response.[1] The key outcomes of this pathway include the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8, and the potential for relaxation of airway smooth muscle.[1][4]
Signaling Pathway of this compound
References
Application Notes and Protocols for Measuring MK-0873 Skin Permeation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, detailed experimental protocols and quantitative data for the skin permeation of MK-0873 are not extensively available in the public domain. The following application notes and protocols are based on established principles and standard methodologies for in vitro skin permeation testing of small molecules intended for topical delivery, in line with OECD and FDA guidelines.[1][2][3][4][5][6][7][8] These should be adapted and validated for the specific physicochemical properties of this compound and its formulation.
Introduction: The Importance of Skin Permeation Studies for this compound
This compound is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the topical treatment of inflammatory skin conditions such as psoriasis. For any topical therapeutic agent to be effective, it must permeate the stratum corneum, the outermost layer of the skin, and reach its target site in the viable epidermis and dermis in sufficient concentrations. Therefore, accurately measuring the skin permeation of this compound is a critical step in the development and optimization of its topical formulations.
In vitro skin permeation testing (IVPT) is a widely accepted method for evaluating the rate and extent of absorption of topically applied compounds.[9] These studies provide crucial data for formulation selection, bioequivalence assessment, and safety evaluation.[5][9] The Franz diffusion cell is the most commonly used apparatus for these studies.[1][10][11][12]
Principle of In Vitro Skin Permeation Testing
The core of in vitro skin permeation testing involves mounting a section of viable skin as a barrier between a donor chamber, where the this compound formulation is applied, and a receptor chamber filled with a fluid that mimics physiological conditions.[10][11] The amount of this compound that permeates through the skin into the receptor fluid is measured over time. This data is used to calculate key permeation parameters, such as flux (the rate of permeation), the permeability coefficient, and the lag time.
Illustrative Quantitative Data for this compound Skin Permeation
The following table presents a hypothetical but realistic summary of quantitative data that could be obtained from an in vitro skin permeation study of a 1% this compound cream.
| Parameter | Value | Units | Description |
| Steady-State Flux (Jss) | 0.5 | µg/cm²/h | The rate at which this compound permeates through the skin at a constant rate. |
| Permeability Coefficient (Kp) | 2.5 x 10⁻⁴ | cm/h | A measure of the skin's permeability to this compound, normalized for the concentration in the donor formulation. |
| Lag Time (t_lag) | 2.5 | hours | The time it takes for the permeation to reach a steady state. |
| Cumulative Amount at 24h | 10.8 | µg/cm² | The total amount of this compound that has permeated through the skin after 24 hours. |
| Skin Deposition (Epidermis) | 5.2 | µg/cm² | The amount of this compound remaining in the epidermis at the end of the study. |
| Skin Deposition (Dermis) | 3.1 | µg/cm² | The amount of this compound remaining in the dermis at the end of the study. |
Experimental Protocols
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is based on the OECD 428 guideline for skin absorption studies.[1][2][3][4]
4.1.1. Materials
-
Vertical Franz diffusion cells (with appropriate orifice diameter, e.g., 9-15 mm)
-
Human or porcine skin, dermatomed to a thickness of approximately 500 µm
-
Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like 0.1% Tween 80 to maintain sink conditions)
-
This compound formulation (e.g., 1% cream) and corresponding placebo
-
Magnetic stir bars and a multi-station magnetic stirrer with a water bath for temperature control
-
Syringes and needles for sampling
-
HPLC vials
-
Parafilm
4.1.2. Experimental Workflow Diagram
Caption: Workflow for the in vitro skin permeation study of this compound.
4.1.3. Procedure
-
Skin Preparation: Thaw frozen human or porcine skin and cut it into sections large enough to fit the Franz diffusion cells. If using full-thickness skin, it should be dermatomed to a consistent thickness.
-
Franz Cell Setup:
-
Place a small magnetic stir bar into each receptor chamber.
-
Fill the receptor chambers with degassed receptor solution, ensuring there are no air bubbles.[13]
-
Mount the skin section onto the Franz cell with the stratum corneum side facing the donor chamber.
-
Clamp the donor and receptor chambers together.
-
Place the assembled cells in the stirring block and connect to a circulating water bath set to maintain the skin surface temperature at 32°C.[10]
-
-
Dosing: Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
End of Experiment: At the end of the study, dismantle the Franz cells. Clean the skin surface to remove any excess formulation.
-
Skin Analysis:
-
Separate the epidermis from the dermis (e.g., by heat separation).
-
Extract the this compound from each skin layer using a suitable solvent.
-
Analyze the extracts by HPLC to determine the amount of this compound retained in the skin.
-
Protocol for HPLC Analysis of this compound
4.2.1. Principle High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of small molecules like this compound in biological matrices.[14][15][16][17][18] The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
4.2.2. HPLC System and Conditions (Illustrative)
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.
-
Column Temperature: 30°C.
4.2.3. Procedure
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution with the receptor solution.
-
Sample Preparation: The samples collected from the receptor chamber can typically be injected directly into the HPLC system. The skin extracts may require further dilution.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the experimental setup and the data obtained.
Caption: Relationship between the experimental setup and the resulting data.
References
- 1. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. researchgate.net [researchgate.net]
- 4. eurolab.net [eurolab.net]
- 5. fda.gov [fda.gov]
- 6. scribd.com [scribd.com]
- 7. fda.gov [fda.gov]
- 8. Federal Register :: In Vitro Permeation Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability [federalregister.gov]
- 9. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. alterlab.co.id [alterlab.co.id]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. tandfonline.com [tandfonline.com]
- 13. google.com [google.com]
- 14. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin-diffusing model drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A bioanalytical HPLC method for coumestrol quantification in skin permeation tests followed by UPLC-QTOF/HDMS stability-indicating method for identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. jocpr.com [jocpr.com]
Application Notes and Protocols for MK-0873 Co-administration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0873 is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of various downstream signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[3] This mechanism of action makes this compound a potential therapeutic agent for a range of inflammatory diseases, including psoriasis, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD).[4]
As with any investigational drug, a thorough evaluation of its potential for drug-drug interactions (DDIs) is a critical component of the development program. Co-administration of this compound with other therapeutic agents could alter its pharmacokinetic (PK) or pharmacodynamic (PD) profile, or that of the co-administered drug, potentially impacting safety and efficacy. These application notes provide a comprehensive framework for designing and conducting co-administration studies with this compound, encompassing both preclinical and clinical evaluation strategies. The provided protocols are intended as a guide and should be adapted to the specific investigational drug being studied in combination with this compound.
Preclinical Evaluation of Drug-Drug Interaction Potential
Prior to clinical studies, a series of in vitro experiments should be conducted to assess the potential for this compound to be a perpetrator or a victim of drug-drug interactions.
In Vitro Metabolism and Transporter Interaction Studies
Objective: To determine the metabolic pathways of this compound and its potential to inhibit or induce major drug-metabolizing enzymes and transporters.
Protocol: Cytochrome P450 (CYP) Inhibition Assay
-
Materials: Human liver microsomes (HLM), recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), specific CYP probe substrates, this compound, and a positive control inhibitor for each isozyme.
-
Procedure:
-
Incubate varying concentrations of this compound with HLM or recombinant CYP isozymes in the presence of a specific probe substrate.
-
After a defined incubation period, quench the reaction and analyze the formation of the probe substrate's metabolite using LC-MS/MS.
-
Determine the IC50 value of this compound for each CYP isozyme.
-
-
Data Analysis: Calculate the concentration of this compound that causes 50% inhibition (IC50) of the probe substrate's metabolism. This value helps to predict the potential for clinical DDIs.
Protocol: Cytochrome P450 (CYP) Induction Assay
-
Materials: Cryopreserved human hepatocytes, appropriate cell culture media, this compound, positive control inducers (e.g., rifampicin for CYP3A4), and specific CYP probe substrates.
-
Procedure:
-
Culture human hepatocytes and treat with varying concentrations of this compound or positive controls for 48-72 hours.
-
After the treatment period, measure the activity of specific CYP isozymes by adding probe substrates and quantifying metabolite formation.
-
Alternatively, measure the induction of CYP mRNA levels using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: Determine the fold-induction of CYP activity or mRNA expression compared to vehicle-treated cells.
Protocol: Transporter Interaction Assays
-
Similar in vitro assays using cell lines overexpressing specific drug transporters (e.g., P-gp, BCRP, OATPs) can be conducted to evaluate this compound as a substrate or inhibitor of these transporters.
Clinical Co-administration Study Design
Based on the preclinical findings, a clinical study can be designed to evaluate the DDI potential of this compound in human subjects.
Study Objectives
-
Primary Objective: To evaluate the effect of co-administration of a specific drug on the single- and/or multiple-dose pharmacokinetics of this compound.
-
Secondary Objectives:
-
To evaluate the effect of this compound on the pharmacokinetics of the co-administered drug.
-
To assess the safety and tolerability of this compound when co-administered with another drug.
-
To evaluate the pharmacodynamic effects of this compound and the co-administered drug, both alone and in combination.
-
Study Design
A randomized, double-blind, placebo-controlled, two-period crossover study is a robust design for assessing pharmacokinetic drug interactions.
Example Study Design: this compound and Theophylline Co-administration [1][2]
-
Participants: Healthy, non-smoking adult volunteers.
-
Treatment Periods:
-
Period 1: Administration of a single oral dose of the co-administered drug (e.g., 250 mg theophylline).[2]
-
Period 2: Daily administration of oral this compound (e.g., 2.5 mg) for a specified duration (e.g., 6 days), with a single oral dose of the co-administered drug (e.g., 250 mg theophylline) administered on a specific day (e.g., day 5).[2]
-
-
Washout Period: An adequate washout period between treatment periods should be implemented to ensure complete elimination of the drugs.
Experimental Protocols
Pharmacokinetic Assessment
Protocol: Serial Blood Sampling and Analysis
-
Blood Collection: Collect serial blood samples at predefined time points before and after drug administration in each treatment period.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound, the co-administered drug, and their major metabolites in plasma.
-
Pharmacokinetic Parameters: Calculate the following PK parameters for both drugs using non-compartmental analysis:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Terminal half-life (t1/2)
-
Pharmacodynamic Assessment
Objective: To measure the biological effect of this compound and the co-administered drug, both alone and in combination.
Protocol: Measurement of Intracellular cAMP Levels
-
Sample Collection: Collect whole blood or peripheral blood mononuclear cells (PBMCs) at baseline and at various time points after drug administration.
-
Assay Method: Utilize a validated commercial enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence energy transfer (TR-FRET) based assay to quantify intracellular cAMP levels.[5]
-
Data Analysis: Compare the changes in cAMP levels from baseline in each treatment group.
Protocol: Measurement of Inflammatory Biomarkers
-
Sample Collection: Collect plasma or serum at baseline and at various time points after drug administration.
-
Assay Method: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to measure the concentrations of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-reactive protein (CRP).[6][7][8]
-
Data Analysis: Analyze the change in biomarker concentrations from baseline and compare between treatment groups.
Safety and Tolerability Assessment
-
Monitor and record all adverse events (AEs) throughout the study.
-
Perform regular clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
Record vital signs and conduct electrocardiograms (ECGs) at specified intervals.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Pharmacokinetic Parameters of Theophylline Co-administered with this compound
| Parameter | Theophylline Alone (Mean ± SD) | Theophylline + this compound (Mean ± SD) | Geometric Mean Ratio (90% CI) | p-value |
| AUC (0-inf) (ng·h/mL) | 83.8 ± 21.5 | 77.7 ± 18.9 | 0.930 (0.826, 1.047) | 0.280 |
| Cmax (ng/mL) | 7.77 ± 1.54 | 6.70 ± 1.32 | - | 0.125 |
Data adapted from a clinical study of this compound co-administered with theophylline.[1][2]
Table 2: Pharmacodynamic Biomarker Analysis
| Biomarker | Drug A Alone (Mean Change from Baseline ± SD) | This compound Alone (Mean Change from Baseline ± SD) | Drug A + this compound (Mean Change from Baseline ± SD) |
| cAMP (pmol/mL) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| TNF-α (pg/mL) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| IL-6 (pg/mL) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Visualizations
Signaling Pathway of this compound
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Workflow for a Clinical DDI Study
Caption: Clinical Drug-Drug Interaction Study Workflow.
References
- 1. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 | MDPI [mdpi.com]
- 5. revvity.com [revvity.com]
- 6. arborassays.com [arborassays.com]
- 7. Analytical Biomarkers for Inflammation Status Monitoring of Psychotropic and Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relation between inflammatory biomarkers and drug pharmacokinetics in the critically ill patients: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of MK-0873 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of MK-0873.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its potential therapeutic effects in inflammatory diseases such as rheumatoid arthritis.[1][2] Like many small molecule inhibitors, this compound is a lipophilic compound, which often results in poor solubility in aqueous solutions. This can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing issues with compound precipitation, inaccurate dosing, and low bioavailability.
Q2: What are the general chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₅H₁₈N₄O₃ |
| Molecular Weight | 422.4 g/mol |
| Class | Naphthyridine |
Data sourced from PubChem CID 9919680.[1]
Q3: Can I dissolve this compound directly in water or buffer?
It is highly unlikely that this compound will dissolve directly in aqueous solutions at concentrations typically required for experimental use. Direct addition to water or buffer will likely result in a suspension rather than a true solution, leading to inaccurate and irreproducible experimental results.
Q4: What is the recommended solvent for creating a stock solution of this compound?
For initial solubilization, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. Other potential organic solvents include ethanol and dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of the downstream experiment and cellular toxicity limits.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
Issue 1: this compound is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration is too high for the selected solvent.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C in a water bath. This can increase the solubility of some compounds.
-
Vortexing/Sonication: Agitate the solution using a vortex mixer or a bath sonicator to aid in dissolution.
-
Reduce Concentration: If the compound still does not dissolve, the desired concentration may be above its solubility limit in that solvent. Prepare a new solution at a lower concentration.
-
Issue 2: this compound precipitates out of solution when diluted into an aqueous medium (e.g., cell culture media, buffer).
-
Possible Cause: The final concentration of the organic solvent is not high enough to maintain the solubility of this compound in the aqueous solution.
-
Troubleshooting Steps:
-
Increase Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep this compound in solution. However, be mindful of the solvent's toxicity to the cells or organism in your experiment. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your system.
-
Use of Surfactants: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium. Surfactants can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. Investigate if adjusting the pH of the final aqueous solution (within a physiologically acceptable range) improves the solubility of this compound.
-
Formulation with Excipients: For in vivo studies, formulating this compound with excipients such as cyclodextrins can enhance solubility and bioavailability.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 0.001 L * 422.4 g/mol * 1000 mg/g = 4.224 mg
-
-
Weighing: Accurately weigh 4.224 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Determine the final desired concentration of this compound and the final DMSO concentration. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%:
-
Serial Dilution (if necessary): If a large dilution is required, perform a serial dilution of the stock solution in DMSO first to ensure accuracy.
-
Dilution into Medium:
-
Add the required volume of cell culture medium to a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).
-
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for testing the solubility of this compound.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
Technical Support Center: Minimizing Off-Target Effects of MK-0873 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using the phosphodiesterase 4 (PDE4) inhibitor, MK-0873, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[3][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[5][6] This modulation of cAMP signaling underlies its anti-inflammatory effects.[1][7]
Q2: What are potential off-target effects of this compound in a cell culture setting?
A2: While specific off-target data for this compound is not extensively published, potential off-target effects for a small molecule inhibitor like this compound can be hypothesized:
-
Inhibition of other phosphodiesterase families: Although designed to be selective for PDE4, high concentrations of this compound might inhibit other PDE families, leading to unintended biological consequences.
-
Interaction with unrelated proteins: Like many small molecules, this compound could potentially bind to other proteins, such as kinases or G-protein coupled receptors, although this is less likely for a well-designed inhibitor.
-
Induction of cellular stress: High concentrations of any compound can induce cellular stress responses, leading to cytotoxicity or altered signaling that is independent of its primary target.
Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target effects of this compound?
A3: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use a structurally unrelated PDE4 inhibitor: If a different PDE4 inhibitor with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, overexpressing a form of PDE4 that is resistant to this compound should rescue the on-target phenotype but not the off-target effects.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of this compound, consistent with its known IC50 value for PDE4. Off-target effects often manifest at higher concentrations.
-
Knockdown or knockout of the target: Using techniques like siRNA or CRISPR to reduce or eliminate PDE4 expression should mimic the on-target effects of this compound.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Perform a dose-response curve and compare the cytotoxic concentration to the effective concentration for PDE4 inhibition. | Cytotoxicity occurring at concentrations significantly higher than the IC50 for PDE4 suggests an off-target effect. |
| Solvent toxicity | Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | No cytotoxicity in the vehicle control group indicates the observed toxicity is due to this compound. |
| Cell line sensitivity | Test this compound on a different cell line to see if the cytotoxicity is cell-type specific. | If cytotoxicity is observed in multiple cell lines, it may be a general off-target effect of the compound. |
Issue 2: Inconsistent or Irreproducible Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound instability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Test the stability of the compound in your cell culture medium over the time course of your experiment. | Consistent results with freshly prepared compound suggest degradation was the issue. |
| Cell culture variability | Ensure consistent cell passage number, confluency, and seeding density between experiments. | Reduced variability in experimental readouts. |
| Assay variability | Optimize and standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings. | Lower standard deviations between technical replicates. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table illustrates the kind of data a researcher might generate to assess the selectivity of this compound. The values presented here are for illustrative purposes only and are not based on published data for this compound.
| Target | IC50 (nM) | Fold Selectivity vs. PDE4D |
| PDE4D (On-target) | 1.2 | 1 |
| PDE1A | >10,000 | >8333 |
| PDE2A | >10,000 | >8333 |
| PDE3A | 5,800 | 4833 |
| PDE5A | >10,000 | >8333 |
| hERG Channel | >10,000 | >8333 |
| Kinase Panel (average) | >10,000 | >8333 |
Table 2: Example Dose-Response Data for On-Target vs. Off-Target Effects
This table provides a hypothetical example of how to present data to distinguish between on-target and off-target effects based on the concentration of this compound.
| This compound Concentration (nM) | cAMP Accumulation (% of Max) | Cell Viability (%) |
| 0 (Vehicle) | 5 | 100 |
| 0.1 | 25 | 100 |
| 1 | 50 | 98 |
| 10 | 95 | 95 |
| 100 | 100 | 92 |
| 1000 | 100 | 75 |
| 10000 | 100 | 40 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Protocol 2: Western Blot for Phospho-CREB (a downstream target of cAMP/PKA)
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of CREB.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-CREB and anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for loading control.
Mandatory Visualizations
Caption: The PDE4/cAMP signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
Caption: A troubleshooting decision tree for common issues with this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 7. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Technical Support Center: Mitigating Emetic Side Effects of PDE4 Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals working with phosphodiesterase-4 (PDE4) inhibitors, such as MK-0873. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of emetic side effects encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the emetic side effects of pan-PDE4 inhibitors?
A1: The primary driver of emesis for PDE4 inhibitors is the inhibition of the PDE4D isoform.[1][2][3][4] This is thought to occur through a central mechanism mimicking the effects of α2-adrenoceptor antagonists, which increases cyclic AMP (cAMP) in noradrenergic terminals and activates a sympathetic pathway leading to nausea and vomiting.[5][6][7][8] Additionally, some evidence suggests that PDE4 inhibition can induce gastroparesis (delayed gastric emptying), which may also contribute to these side effects.[9]
Q2: Are all PDE4 isoforms associated with emesis?
A2: No, the emetic side effects are most strongly linked to the inhibition of the PDE4D isoform.[1][2][3][4] In contrast, the anti-inflammatory therapeutic benefits of PDE4 inhibitors are largely associated with the inhibition of the PDE4B isoform.[1][4] This distinction is a cornerstone of current strategies to develop non-emetic PDE4 inhibitors.
Q3: How can we experimentally assess the emetic potential of a novel PDE4 inhibitor in a species that does not vomit, like rats or mice?
A3: In non-emetic species, surrogate biological responses are used to predict emetic potential. A well-established model is the reversal of xylazine/ketamine-induced anesthesia.[5][10][11] The duration of anesthesia is shortened by compounds with emetic potential, an effect predominantly mediated by PDE4D inhibition.[10][11] Another emerging correlate is PDE4 inhibitor-induced hypothermia in mice, although this appears to involve multiple PDE4 subtypes.[10][11]
Q4: What happened to the clinical development of this compound?
A4: Clinical trials for this compound, a selective PDE4 inhibitor, for indications such as Chronic Obstructive Pulmonary Disease (COPD) and rheumatoid arthritis have been discontinued.[12] While specific reasons for discontinuation are not always public, the class of PDE4 inhibitors has generally faced challenges with gastrointestinal side effects.[3][13]
Troubleshooting Guides
Issue: Significant emetic events observed in ferret models during preclinical testing.
Possible Cause 1: High level of PDE4D inhibition.
-
Troubleshooting Steps:
-
Assess Isoform Selectivity: Perform in vitro enzymatic assays to determine the IC50 values of your compound against all four PDE4 isoforms (A, B, C, and D). A lower IC50 for PDE4D relative to PDE4B suggests a higher emetic potential.
-
Structure-Activity Relationship (SAR) Analysis: If you have a library of related compounds, analyze the SAR to identify structural motifs that confer PDE4D selectivity and design new analogues with reduced PDE4D activity.
-
Consider a PDE4B-Selective Compound: If the therapeutic rationale allows, prioritize compounds with high selectivity for PDE4B over PDE4D.[1][4]
-
Possible Cause 2: Activation of central emetic pathways.
-
Troubleshooting Steps:
-
Co-administration with an α2-adrenoceptor agonist: In your ferret model, test the co-administration of your PDE4 inhibitor with an α2-adrenoceptor agonist like clonidine. This has been shown to prevent emesis induced by PDE4 inhibitors.[6][7][8]
-
Co-administration with an NK1 receptor antagonist: The emetic reflex triggered by PDE4 inhibitors involves central NK1 receptors.[5] Evaluate the co-administration of a brain-penetrant NK1 receptor antagonist to see if it mitigates the emetic response.
-
Issue: Compound shows a strong signal in the xylazine/ketamine anesthesia reversal assay, suggesting high emetic potential.
Possible Cause: Predominant inhibition of PDE4D.
-
Troubleshooting Steps:
-
Confirm with PDE4D Knockout Mice: If available, test your compound in PDE4D knockout mice. A significantly blunted effect on anesthesia reversal in these animals would confirm the role of PDE4D in your compound's activity in this assay.[9]
-
Explore Allosteric Modulation: Investigate if your compound or its analogues could be developed as allosteric modulators. This approach aims for partial inhibition of cAMP hydrolysis, which may reduce the on-target side effects.[3]
-
Investigate Formulation Strategies: For compounds intended for topical or inhaled delivery, systemic exposure may be low enough to avoid emesis despite a signal in this assay. Conduct pharmacokinetic studies to confirm low systemic bioavailability with these formulations.[14][15][16]
-
Quantitative Data Summary
Table 1: Effect of Co-administration of Metoclopramide on PDE4 Inhibitor-Induced Gastroparesis
| Treatment Group | Gastric Emptying (% of control) |
| Vehicle | 100% |
| Pan-PDE4 Inhibitor | Reduced (Specific values vary by study) |
| Pan-PDE4 Inhibitor + Metoclopramide | Significantly improved compared to inhibitor alone |
Data adapted from studies showing Metoclopramide can alleviate PDE4 inhibitor-induced delayed gastric emptying.[9]
Table 2: Correlates of Emesis for PDE4 Inhibitors in Rodent Models
| Assay | Endpoint | PDE4 Isoform Implicated | Reference |
| Xylazine/Ketamine-Induced Anesthesia | Reduction in anesthesia duration | Primarily PDE4D | [5][10][11] |
| Induced Hypothermia | Decrease in core body temperature | Multiple PDE4 subtypes | [10][11] |
Detailed Experimental Protocols
Protocol 1: Xylazine/Ketamine-Induced Anesthesia in Rats
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Drug Administration:
-
Administer the test PDE4 inhibitor or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After the appropriate pre-treatment time, administer a combination of xylazine (10 mg/kg, i.m.) and ketamine (10 mg/kg, i.m.).[5]
-
-
Assessment of Anesthesia:
-
Immediately after xylazine/ketamine injection, place the animal on its back.
-
The onset of anesthesia is defined as the loss of the righting reflex (the inability of the animal to right itself when placed on its back).
-
The duration of anesthesia is the time from the loss to the spontaneous recovery of the righting reflex.
-
-
Data Analysis: Compare the duration of anesthesia in the PDE4 inhibitor-treated group to the vehicle-treated group. A statistically significant reduction in anesthesia duration indicates potential emetic liability.[5]
Protocol 2: Assessment of Gastric Emptying in Mice
-
Animals: Male C57BL/6 mice.
-
Fasting: Fast mice overnight with free access to water.
-
Drug Administration: Administer the test PDE4 inhibitor or vehicle.
-
Test Meal: After the pre-treatment period, administer a non-absorbable marker, such as a solution containing phenol red, via oral gavage.
-
Gastric Emptying Period: Euthanize the mice at a fixed time point after the test meal (e.g., 20 minutes).
-
Sample Collection and Analysis:
-
Clamp the pylorus and cardia of the stomach and surgically remove the stomach.
-
Homogenize the stomach in a known volume of alkaline solution.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at a wavelength appropriate for the marker (e.g., 560 nm for phenol red).
-
Calculate the amount of marker remaining in the stomach as a percentage of the total marker administered.
-
-
Data Analysis: Compare the percentage of gastric emptying between the treated and vehicle groups. A significant decrease in emptying in the treated group indicates gastroparesis.[9]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 7. researchgate.net [researchgate.net]
- 8. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice [mdpi.com]
- 11. Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDE4 as a target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jcadonline.com [jcadonline.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are resources for optimizing in vivo efficacy studies for two classes of compounds: Phosphodiesterase-4 (PDE4) inhibitors, with a focus on MK-0873, and Checkpoint Kinase 1 (Chk1) inhibitors, which are often used in cancer research.
Section 1: this compound - A Phosphodiesterase-4 (PDE4) Inhibitor
This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory cascade.[1][2][3] Its primary therapeutic applications under investigation have been for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[1][2][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn has a broad range of anti-inflammatory effects.[1][3] This includes the suppression of various inflammatory cells and mediators.[3]
Q2: What are the primary therapeutic areas investigated for this compound?
A2: this compound has been primarily investigated for the treatment of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and psoriasis.[1][2][4][5] Clinical trials have explored both oral and topical formulations.[2][5][6]
Q3: What are common administration routes for PDE4 inhibitors in in vivo studies?
A3: In preclinical and clinical studies, PDE4 inhibitors have been administered through various routes, including oral and topical applications.[5][7] The choice of administration route often depends on the disease model and the target tissue. For systemic effects, oral administration is common, while for skin inflammation models, topical application is preferred.[5]
Troubleshooting Guide for In Vivo Studies
Issue 1: Lack of Efficacy in an In Vivo Model.
-
Possible Cause: Inappropriate animal model. The anti-inflammatory effects of PDE4 inhibitors can vary significantly between different preclinical models. For instance, the efficacy of a PDE4 inhibitor was observed in an IL-23-induced psoriasis model but not in an Aldara-induced psoriasiform dermatitis model.[8]
-
Troubleshooting Tip: Carefully select an animal model that is known to be responsive to PDE4 inhibition. Review the literature to understand the immunological pathways driving the pathology in your chosen model and ensure they are modulated by cAMP.
Issue 2: Adverse Effects Observed in Animal Models.
-
Possible Cause: High dosage or off-target effects. High doses of PDE4 inhibitors have been associated with side effects such as gastrointestinal issues (nausea and emesis), weight loss, and in some animal models, pro-inflammatory effects.[9][10]
-
Troubleshooting Tip: Conduct a dose-response study to identify the minimum effective dose with an acceptable safety margin. Consider co-administration with other agents. For example, studies with the PDE4 inhibitor roflumilast showed that co-treatment with a COX-2 inhibitor could prevent some adverse effects in rats.[10]
Quantitative Data Summary
| Compound | Indication | Administration Route | Dose | Outcome | Reference |
| This compound | Healthy Volunteers | Oral | 2.5 mg/day for 6 days | Generally well tolerated, no significant effect on theophylline pharmacokinetics. | [1][2] |
| This compound | Psoriasis | Topical (Patch/Cream) | 0.05%, 0.5%, or 2% | Study designed to evaluate safety, tolerability, and pharmacokinetics. | [6] |
| Roflumilast | Psoriasis (Patients) | Systemic | Not Specified | PASI-75 reduction in 35% of patients at week 12. | [8] |
| Roflumilast | Pneumococcal Pneumonia (Mice) | Not Specified | Not Specified | Inhibited lung injury. | [9] |
Experimental Protocols
Protocol 1: Evaluation of a Topical PDE4 Inhibitor in a Psoriasis Mouse Model (IL-23 Injection Model)
-
Animal Model: Utilize a mouse model of psoriasis induced by intradermal injections of recombinant IL-23. This model is known to have a strong IL-17 and IL-23 upregulation, which is relevant to human psoriasis.[8]
-
Drug Formulation: Prepare the PDE4 inhibitor in a suitable vehicle for topical application (e.g., a cream or ointment base).
-
Dosing and Administration:
-
Administer a standardized volume of the topical formulation to the affected skin area (e.g., the ear or shaved dorsal skin) once or twice daily.
-
Include a vehicle-only control group and a positive control group (e.g., a topical corticosteroid).
-
-
Efficacy Assessment:
-
Measure skin inflammation parameters daily, such as erythema, scaling, and thickness, using a scoring system (e.g., a modified PASI score).
-
At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining for epidermal thickness) and biomarker analysis (e.g., qPCR for inflammatory cytokine expression).
-
-
Data Analysis: Compare the treatment groups to the vehicle control group to determine the statistical significance of any anti-inflammatory effects.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 10. Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting MK-0873 stability in long-term storage
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the long-term storage and stability of the small molecule compound MK-0873. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of small molecule compounds like this compound is primarily influenced by a variety of environmental factors.[1][2] Key factors include temperature, humidity, and exposure to light.[1][2] The intrinsic chemical properties of the molecule itself also play a crucial role in its stability.
Q2: What are the common chemical degradation pathways for a compound like this compound?
A2: For many pharmaceutical compounds, the most common chemical degradation pathways are hydrolysis, oxidation, and photolysis.[3][4][5]
-
Hydrolysis: This is a chemical reaction with water that can break down the molecule, especially if it contains susceptible functional groups like esters or amides.[4][6]
-
Oxidation: This involves the loss of electrons, often through a reaction with oxygen.[3][4] This can be initiated by exposure to heat, light, or the presence of certain metal ions.[6]
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to break chemical bonds within the molecule, leading to degradation.[3][4]
Q3: How can I identify potential degradation of my this compound sample?
A3: Degradation can be identified through a combination of physical observation and analytical testing. Physical changes may include a change in color, appearance, or solubility. However, the most reliable method for detecting and quantifying degradation is through the use of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8] An effective HPLC method can separate the intact this compound from any potential degradation products.[7]
Q4: What are the recommended long-term storage conditions for a new drug substance like this compound?
A4: The recommended long-term storage conditions for a new drug substance are determined by its stability profile in different climatic zones. The International Council for Harmonisation (ICH) provides guidelines for stability testing that are widely adopted.[1][9] For a drug substance intended for the market in the EU, Japan, and the USA, the standard long-term storage condition is typically 25°C ± 2°C with 60% ± 5% relative humidity (RH).[10]
Troubleshooting Guide
Issue: Unexpected or out-of-specification results from an aged sample of this compound.
This troubleshooting workflow can help you systematically investigate the potential degradation of your this compound sample.
Data on Standard Stability Testing Conditions
The following table summarizes the long-term storage conditions for stability testing as recommended by the ICH guidelines.[1][10] These conditions are designed to simulate the environments in which a drug substance may be stored.
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Analysis
This protocol outlines a general method for developing a stability-indicating HPLC assay, which is crucial for separating and quantifying this compound and its potential degradation products.[7][11]
1. Objective: To develop and validate an HPLC method capable of resolving the parent compound (this compound) from all potential degradation products and process impurities.
2. Materials and Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV maximum of this compound
-
Injection Volume: 10 µL
4. Forced Degradation Study: To ensure the method is "stability-indicating," a forced degradation study should be performed.[8] This involves subjecting solutions of this compound to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidation: 3% Hydrogen peroxide at room temperature for 24 hours
-
Thermal Degradation: Heat solid compound at 80°C for 48 hours
-
Photolytic Degradation: Expose solution to UV light (as per ICH Q1B guidelines)
5. Analysis and Validation:
-
Analyze the stressed samples using the developed HPLC method.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.
-
Further validation of the method should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizing Potential Degradation
The following diagram illustrates common chemical degradation pathways that could potentially affect a complex organic molecule like this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. almacgroup.com [almacgroup.com]
- 3. moravek.com [moravek.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Pharmaceutical Degradation | PPTX [slideshare.net]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. openaccessjournals.com [openaccessjournals.com]
Improving the therapeutic index of naphthyridine-based PDE4 inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of naphthyridine-based phosphodiesterase 4 (PDE4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PDE4 inhibitors?
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells.[1][2][3] By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to its accumulation within the cell.[1][4] This increase in intracellular cAMP levels activates downstream signaling pathways, such as those involving protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which in turn modulate the activity of various immune and non-immune cells.[4] This modulation results in a broad range of anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]
Q2: Why is improving the therapeutic index of PDE4 inhibitors a major focus?
While PDE4 inhibitors have demonstrated significant therapeutic potential for inflammatory diseases like COPD, asthma, and psoriasis, their development has been historically challenged by a narrow therapeutic index.[6][7][8] The primary dose-limiting side effects are nausea, emesis (vomiting), and other gastrointestinal issues.[9][10] These adverse effects are often linked to the inhibition of specific PDE4 isoforms, particularly PDE4D, in the central nervous system.[5][11][12] Therefore, a key goal is to design inhibitors that maximize anti-inflammatory efficacy (primarily associated with PDE4B inhibition) while minimizing the emetic response, thereby widening the therapeutic window.[13][14]
Q3: What are the different isoforms of PDE4, and why is isoform selectivity important?
The PDE4 family consists of four distinct isoforms: PDE4A, PDE4B, PDE4C, and PDE4D.[4] These isoforms are encoded by four different genes and have varying tissue distribution and functional roles.[5][12]
-
PDE4B inhibition is strongly correlated with anti-inflammatory effects.[5][13]
-
PDE4D inhibition is heavily linked to the emetic side effects.[5][11][12]
-
PDE4A and PDE4C also play roles in inflammation and other physiological processes.[1]
Developing inhibitors with selectivity for PDE4B over PDE4D is a primary strategy to improve the therapeutic index.[13][14] However, achieving high selectivity can be challenging due to the conserved nature of the catalytic site across isoforms.[3]
Troubleshooting Guide
Issue 1: Low Potency or Lack of In Vitro Activity
| Possible Cause | Troubleshooting Step |
| Incorrect assay conditions | Verify substrate (cAMP) concentration, enzyme concentration, and buffer components. Ensure the assay is run within the linear range. |
| Compound insolubility | Check the solubility of your naphthyridine derivative in the assay buffer. Use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) to avoid affecting enzyme activity. |
| Compound degradation | Assess the stability of your compound under assay conditions (e.g., temperature, pH). |
| Poor binding to the active site | Consider the structure-activity relationship (SAR) of your naphthyridine series. Modifications to substituents on the naphthyridine core can significantly impact binding and potency.[9][15] |
Issue 2: Poor Selectivity for PDE4B over PDE4D
| Possible Cause | Troubleshooting Step |
| Compound interacts with conserved residues | Analyze the crystal structures of PDE4B and PDE4D to identify non-conserved residues that can be targeted for selective interactions. |
| Lack of specific interactions | Introduce functional groups on your naphthyridine scaffold that can form unique hydrogen bonds or van der Waals interactions with residues specific to the PDE4B active site. |
| Incorrect assay for selectivity | Run parallel inhibition assays using purified recombinant human PDE4B and PDE4D enzymes under identical conditions to accurately determine IC50 values and calculate the selectivity ratio. |
Issue 3: Suboptimal Pharmacokinetic (PK) Properties
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Modify the compound to include more polar functional groups or ionizable centers. For example, the optimization of a 1,7-naphthyridine series to include a carboxylic acid group improved solubility.[16] |
| High Metabolic Clearance | Identify metabolic "hotspots" on the molecule using in vitro assays with liver microsomes. Block these sites through chemical modification, such as fluorination or deuteration.[17] Glucuronidation can be a major metabolic pathway for naphthyridines with hydroxyl groups; modifying or removing these groups can improve metabolic stability.[18] |
| Low Permeability | Optimize the lipophilicity (LogD) of the compound. A LogD value between 1 and 3 is often a good starting point for oral absorption. |
Issue 4: High Emetic Potential in In Vivo Models
| Possible Cause | Troubleshooting Step |
| High PDE4D inhibition | As previously mentioned, increase selectivity for PDE4B over PDE4D. |
| High brain penetration | Modify the compound to reduce its ability to cross the blood-brain barrier. This can be achieved by increasing polarity or introducing groups that are substrates for efflux transporters. |
| Off-target effects | Screen the compound against a panel of other receptors and enzymes to identify any unintended interactions that could contribute to nausea and vomiting. |
| Correlating Emesis with Biomarkers | In animal models where emesis is difficult to measure directly (like mice), surrogate markers such as drug-induced hypothermia or inhibition of gastric emptying can be used to assess emetic potential.[11][14] |
Data Presentation
Table 1: In Vitro Potency (IC50) of Selected PDE4 Inhibitors
| Compound | PDE4A (IC50, µM) | PDE4B (IC50, µM) | PDE4C (IC50, µM) | PDE4D (IC50, µM) | Reference |
| Roflumilast | >1 | 0.00084 | >1 | 0.00068 | [3] |
| Apremilast | - | 0.0132 | - | >100 | [13] |
| Crisaborole | - | 0.00049 | - | - | [6] |
| LASSBio-448 | 0.7 | 1.4 | 1.1 | 4.7 | [3] |
| Compound 22 | - | 0.013 | - | 5.629 (433-fold selective) | [2] |
| Compound 31 | - | 0.00042 | - | - | [3] |
| GSK256066 | - | 0.0000032 | - | - | [6] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Table 2: Pharmacokinetic Parameters of Naphthyridine Derivatives in Rats
| Derivative | C0 (µg/mL) | AUC (µg*h/mL) | T1/2 (h) | Reference |
| Derivative 5 | 6.98 | 3.54 | 1.15 | [17] |
| Derivative 6 | 6.61 | 4.21 | 1.44 | [17] |
Following a 5.0 mg/kg intravenous dose.
Table 3: In Vivo Efficacy and Therapeutic Index of PDE4 Inhibitors in Mice
| Compound | LPS-induced TNF-α ID50 (mg/kg) | Gastric Emptying ID50 (mg/kg) | Therapeutic Index (TI) | Reference |
| Roflumilast | 0.28 | 0.05 | 0.2 | [14] |
| Compound A | 0.17 | 1.5 | 9.0 | [14] |
TI = ID50 in gastric emptying / ID50 in LPS-induced plasma TNF-α elevation.
Experimental Protocols
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
-
Objective: To determine the IC50 value of a test compound against a specific PDE4 isoform.
-
Materials: Purified recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D), [³H]-cAMP, 5'-nucleotidase, scintillation cocktail, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, PDE4 enzyme, and the test compound dilution (or DMSO for control).
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate at 30°C for a predetermined time, ensuring the reaction stays within the linear range (typically <20% substrate hydrolysis).
-
Stop the reaction by adding a stopping reagent (e.g., by boiling or adding a specific inhibitor).
-
Add 5'-nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Isolate the [³H]-adenosine using an ion-exchange resin.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.[19]
-
Protocol 2: LPS-Induced TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To assess the anti-inflammatory activity of a test compound in a cell-based assay.
-
Materials: Human PBMCs, RPMI-1640 medium, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), test compounds, TNF-α ELISA kit.
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the cells in a 96-well plate at a density of ~1x10⁶ cells/mL in RPMI-1640 with 10% FBS.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release and determine the IC50 value.
-
Protocol 3: In Vivo Model of LPS-Induced Pulmonary Neutrophilia
-
Objective: To evaluate the efficacy of a PDE4 inhibitor in an animal model of airway inflammation.
-
Animal Model: Male BALB/c mice or Wistar rats.
-
Procedure:
-
Administer the test compound orally (p.o.) or via the desired route at various doses.
-
After a set pre-treatment time (e.g., 1-2 hours), challenge the animals with an intranasal or intratracheal instillation of LPS in saline.
-
At a specified time point post-challenge (e.g., 6-24 hours), euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) by flushing the lungs with a known volume of saline.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Count the total number of cells and perform a differential cell count (e.g., using Wright-Giemsa stain) to determine the number of neutrophils.
-
Calculate the percent inhibition of neutrophil infiltration into the lungs compared to the vehicle-treated control group.[14]
-
Visualizations
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the therapeutic index of a novel phosphodiesterase 4B-selective inhibitor over phosphodiesterase 4D in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of 1,8-naphthyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Hurdles of PDE4 Inhibitor Development: A Technical Support Center for MK-0873
The clinical development of MK-0873, a selective phosphodiesterase-4 (PDE4) inhibitor, was undertaken for inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis.[1][2] However, its clinical trials were discontinued several years ago, and a notable challenge in understanding its development pathway is the absence of published results for many of these studies.[1][3][4] This lack of publicly available data presents a significant obstacle for researchers and scientists in the field.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues that researchers might encounter during the experimental and clinical development phases of similar PDE4 inhibitors, using the case of this compound to illustrate common challenges.
Frequently Asked Questions (FAQs)
Q1: What were the primary indications for which this compound was being developed?
This compound was investigated for the treatment of several inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis.[1][2]
Q2: Why were the clinical trials for this compound discontinued?
While the exact reasons for the discontinuation of this compound's clinical trials have not been publicly detailed, the development of PDE4 inhibitors is often hampered by challenges in demonstrating sufficient efficacy and managing class-specific side effects.[5][6] The transition from pre-clinical to clinical phases for many PDE4 inhibitors has been difficult due to significant side effects.[5][7]
Q3: What are the common challenges encountered in the clinical development of PDE4 inhibitors?
The primary challenges in the clinical development of PDE4 inhibitors include:
-
Modest Efficacy: Achieving significant clinical benefit over existing therapies can be difficult.
-
Gastrointestinal Side Effects: Nausea, diarrhea, and vomiting are common dose-limiting adverse events associated with systemic PDE4 inhibition.[8]
-
Narrow Therapeutic Window: The dose required for therapeutic effect is often close to the dose that causes intolerable side effects.[7][9]
-
Lack of Published Data: As seen with this compound, the absence of published results from discontinued trials hinders the collective understanding and progression of the field.[3][4]
Troubleshooting Guides for Experimental Research
Issue: Difficulty in Establishing a Clear Dose-Response Relationship
Researchers may find it challenging to establish a clear dose-response relationship for efficacy without encountering significant adverse events.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Ensure robust PK/PD modeling is conducted in early-phase trials to understand the relationship between drug exposure, target engagement (PDE4 inhibition), and clinical outcomes (both efficacy and safety).
-
-
Formulation Optimization:
-
For topical agents like the formulation of this compound tested for psoriasis, optimizing the vehicle can significantly impact local drug delivery and efficacy while minimizing systemic absorption and associated side effects.[3]
-
-
Staggered Dose Escalation:
-
Employ a cautious, staggered dose-escalation design in Phase I trials to carefully characterize the safety and tolerability profile.
-
Issue: High Incidence of Gastrointestinal Adverse Events in Early Phase Trials
A high incidence of nausea, vomiting, and diarrhea is a well-documented challenge with oral PDE4 inhibitors.[8]
Troubleshooting Steps:
-
Patient Counseling and Management:
-
In clinical trials, proactive counseling on the potential for gastrointestinal side effects and providing guidance on dietary modifications can improve tolerability.
-
-
Dose Titration:
-
Implementing a dose-titration schedule at the beginning of treatment can help patients acclimatize to the medication and may reduce the severity of gastrointestinal symptoms.
-
-
Exploration of Alternative Formulations:
-
Investigating modified-release formulations could potentially mitigate peak-concentration-related side effects.
-
Quantitative Data Summary
Given the limited published data for this compound, the following tables represent hypothetical but typical data that might be generated in early-phase clinical trials for a PDE4 inhibitor.
Table 1: Hypothetical Pharmacokinetic Parameters from a Phase I Single Ascending Dose (SAD) Study
| Dose Group | N | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| Placebo | 4 | < LLOQ | NA | < LLOQ | NA |
| 2.5 mg | 8 | 15.2 | 2.0 | 121.6 | 10.5 |
| 5 mg | 8 | 31.8 | 2.5 | 254.4 | 11.0 |
| 10 mg | 8 | 65.1 | 2.0 | 546.8 | 10.8 |
| 20 mg | 8 | 128.9 | 2.5 | 1112.5 | 11.2 |
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; LLOQ: Lower limit of quantification; NA: Not applicable.
Table 2: Hypothetical Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in a 4-Week Phase IIa Study
| Adverse Event | Placebo (N=25) | 5 mg BID (N=25) | 10 mg BID (N=25) |
| Diarrhea | 2 (8%) | 8 (32%) | 12 (48%) |
| Nausea | 1 (4%) | 7 (28%) | 11 (44%) |
| Headache | 3 (12%) | 6 (24%) | 8 (32%) |
| Vomiting | 0 (0%) | 3 (12%) | 5 (20%) |
BID: Twice daily.
Experimental Protocols
Protocol 1: Phase I Study to Evaluate Pharmacokinetic Interaction
A study was conducted to assess the effect of multiple doses of oral this compound on the pharmacokinetics of theophylline in healthy volunteers.[7][9]
Methodology:
-
Study Design: Randomized, open-label, 2-period, crossover study.[9]
-
Participants: Eight healthy, non-smoking male subjects.[9]
-
Treatment Arms:
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of theophylline.[9]
-
Analysis: The pharmacokinetic parameters (AUC and Cmax) of theophylline were compared between the two treatment periods.[9]
Protocol 2: Phase IIa Proof-of-Concept Study for a Topical PDE4 Inhibitor in Psoriasis
This outlines a typical design for an early efficacy and safety study of a topical PDE4 inhibitor.
Methodology:
-
Study Design: A randomized, double-blind, vehicle-controlled, parallel-group study.
-
Participants: Patients with stable, mild-to-moderate plaque psoriasis.
-
Treatment Arms:
-
Topical PDE4 inhibitor ointment (e.g., 0.5% concentration) applied twice daily.
-
Vehicle ointment applied twice daily.
-
-
Treatment Duration: 4 weeks.
-
Primary Efficacy Endpoint: The proportion of patients achieving an Investigator's Global Assessment (IGA) score of 'clear' or 'almost clear' at week 4.
-
Secondary Endpoints:
-
Change from baseline in Psoriasis Area and Severity Index (PASI) score.
-
Assessment of local tolerability (e.g., burning, stinging, itching) at the application site.
-
-
Safety Monitoring: Recording of all adverse events, with a focus on application site reactions and systemic side effects.
Visualizations
Signaling Pathway
Caption: PDE4 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: A typical clinical trial workflow for a new drug candidate.
References
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Tolerability, and Pharmacokinetics of a Novel Oral Phosphodiesterase 4 Inhibitor, ME3183: First-in-Human Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PDE4 Inhibitors: MK-0873, Roflumilast, and Apremilast
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of three phosphodiesterase 4 (PDE4) inhibitors: MK-0873, roflumilast, and apremilast. This analysis is supported by available experimental data and detailed methodologies from key clinical trials.
All three compounds are selective inhibitors of the PDE4 enzyme, which plays a crucial role in the inflammatory cascade. By inhibiting PDE4, these drugs increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.[1][2] While roflumilast and apremilast have received regulatory approval for specific inflammatory conditions, the development of this compound was discontinued.[3]
Quantitative Efficacy and Potency
The following table summarizes the available quantitative data for this compound, roflumilast, and apremilast, focusing on their inhibitory potency (IC50) against the PDE4 enzyme. It is important to note that direct head-to-head clinical efficacy data for these three compounds is not available. The presented clinical efficacy data is primarily from placebo-controlled trials.
| Parameter | This compound | Roflumilast | Apremilast |
| IC50 (PDE4) | Limited data; identified as a potent PDE4 inhibitor in preclinical studies.[4] | ~0.8 nM[4] | ~74 nM[5] |
| Primary Indication(s) | Investigated for Chronic Obstructive Pulmonary Disease (COPD) and Rheumatoid Arthritis (Development Discontinued)[3][6] | Severe COPD associated with chronic bronchitis and a history of exacerbations[7][8] | Psoriatic arthritis, moderate to severe plaque psoriasis, and oral ulcers associated with Behçet's disease[9] |
| Key Efficacy Findings (vs. Placebo) | Not available due to discontinued development. | COPD: Significantly reduced the rate of moderate or severe exacerbations.[7][10] | Psoriasis: Significantly more patients achieved PASI-75 (a 75% reduction in the Psoriasis Area and Severity Index) at week 16.[9] |
Signaling Pathway and Experimental Workflow
The inhibition of PDE4 by these drugs modulates downstream inflammatory responses. The following diagrams illustrate the core signaling pathway and a generalized workflow for clinical trials evaluating PDE4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does roflumilast decrease exacerbations in severe COPD patients not controlled by inhaled combination therapy? The REACT study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roflumilast in Chronic Obstructive Pulmonary Disease (COPD) patients treated with fixed combinations of Long-acting β2-agonists (LABA) and Inhaled Glucocorticosteroid (ICS) [astrazenecaclinicaltrials.com]
- 9. Efficacy and safety of apremilast, an oral phosphodiesterase 4 inhibitor, in patients with moderate-to-severe plaque psoriasis over 52 weeks: a phase III, randomized controlled trial (ESTEEM 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating MK-0873's selectivity for PDE4 over other phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK-0873's selectivity for phosphodiesterase 4 (PDE4) over other phosphodiesterase (PDE) families. The following sections present supporting experimental data, detailed methodologies for relevant assays, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound and PDE4 Inhibition
This compound is a novel, selective phosphodiesterase-4 inhibitor that has been developed for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD).[1][2][3] Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. The PDE4 family is specific for cAMP degradation and is predominantly expressed in inflammatory and immune cells. By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.
The therapeutic efficacy of PDE4 inhibitors is linked to their selectivity for PDE4 over other PDE families to minimize off-target effects. This guide focuses on the experimental validation of this compound's selectivity profile.
Comparative Selectivity Profile of PDE4 Inhibitors
| Phosphodiesterase Isoform | Roflumilast IC50 (nM) | Apremilast IC50 (nM) |
| PDE4 | 0.7 | 140 |
Note: IC50 values can vary depending on the specific assay conditions and the PDE4 subtype tested (A, B, C, or D).
Experimental Protocols
The determination of a compound's selectivity for different phosphodiesterase isoforms is a critical step in its preclinical characterization. Below is a detailed methodology for a common in vitro assay used to determine the inhibitory activity and selectivity of compounds like this compound.
Radiometric Phosphodiesterase Inhibition Assay
This assay measures the enzymatic activity of PDEs by quantifying the conversion of radiolabeled cyclic nucleotides (e.g., [³H]-cAMP or [³H]-cGMP) to their corresponding 5'-monophosphates.
Materials:
-
Recombinant human phosphodiesterase enzymes (PDE1 through PDE11)
-
[³H]-cAMP and [³H]-cGMP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound) and reference compounds (e.g., Roflumilast, Apremilast) dissolved in DMSO
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion exchange resin (e.g., Dowex 1x8)
-
Scintillation cocktail
-
Microplates (96-well or 384-well)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE enzymes in assay buffer to a concentration that results in approximately 10-30% hydrolysis of the substrate during the incubation period.
-
Assay Reaction:
-
To each well of the microplate, add the diluted test compound or vehicle (DMSO in assay buffer).
-
Add the diluted PDE enzyme to each well.
-
Pre-incubate the plate for 15 minutes at 30°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate solution to each well. The final substrate concentration should be below the Km for each respective enzyme to ensure accurate IC50 determination.
-
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C. The incubation time should be optimized for each PDE isoform to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the enzymatic reaction by adding a stop buffer, often by heat inactivation (e.g., boiling for 2 minutes).
-
Nucleotidase Treatment: Add snake venom nucleotidase to each well and incubate for 10-15 minutes at 30°C. This step converts the radiolabeled 5'-monophosphate product to the corresponding nucleoside.
-
Separation of Substrate and Product:
-
Prepare a slurry of the anion exchange resin.
-
Add the resin slurry to each well. The negatively charged [³H]-cAMP/cGMP will bind to the resin, while the uncharged [³H]-nucleoside product will remain in the supernatant.
-
Allow the resin to settle or centrifuge the plate at a low speed.
-
-
Quantification:
-
Transfer an aliquot of the supernatant from each well to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each PDE isoform.
-
Selectivity is determined by comparing the IC50 value for PDE4 with the IC50 values for the other PDE isoforms. A higher ratio indicates greater selectivity for PDE4.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the process of its validation, the following diagrams are provided.
PDE4 Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade within an inflammatory cell.
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDE Selectivity Assay
The logical flow of the radiometric phosphodiesterase inhibition assay is depicted in the following diagram.
Caption: Experimental workflow for determining PDE inhibitor selectivity.
Conclusion
This compound is characterized as a potent and selective inhibitor of phosphodiesterase 4. The experimental methodologies outlined in this guide provide a robust framework for the in vitro validation of its selectivity profile. By comparing the IC50 values of this compound against a comprehensive panel of PDE isoforms, researchers can quantitatively confirm its specificity for PDE4, a key determinant of its therapeutic potential and safety profile. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process for this validation. Further publication of comprehensive selectivity data for this compound would be beneficial for a more direct quantitative comparison with other PDE4 inhibitors.
References
Theophylline vs. Selective PDE4 Inhibitors for COPD: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. For decades, the non-selective phosphodiesterase (PDE) inhibitor, theophylline, has been a therapeutic option. However, the development of selective PDE4 inhibitors, such as the now-discontinued MK-0873 and the approved drug roflumilast, has introduced a more targeted approach to managing COPD-related inflammation. This guide provides a comparative analysis of theophylline and selective PDE4 inhibitors, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate them.
Mechanism of Action: A Tale of Selectivity
The primary difference between theophylline and selective PDE4 inhibitors lies in their target specificity. Theophylline is a non-selective PDE inhibitor, affecting multiple PDE isoenzymes, and also acts as an adenosine receptor antagonist.[1][2] This broad activity contributes to both its therapeutic effects and its extensive side-effect profile.[3]
In contrast, selective PDE4 inhibitors, as their name suggests, specifically target phosphodiesterase type 4 (PDE4). PDE4 is the predominant PDE isoenzyme in inflammatory cells, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels have a broad range of anti-inflammatory effects, which are central to the therapeutic action of these drugs in COPD.[2]
The development of this compound was based on this principle of selective PDE4 inhibition.[3][4] Although its clinical development was discontinued, it represents the targeted therapeutic strategy of this drug class.[5][6]
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have demonstrated that both theophylline and selective PDE4 inhibitors can improve lung function and reduce exacerbations in patients with COPD. However, the magnitude of these effects and the target patient populations may differ.
| Efficacy Outcome | Theophylline | Selective PDE4 Inhibitors (Roflumilast) |
| FEV1 Improvement | Modest improvements observed.[2] | Significant improvements in FEV1 have been reported in clinical trials.[2] |
| Exacerbation Reduction | Evidence for a reduction in exacerbations is present, but can be inconsistent. | Consistently shown to reduce the rate of moderate to severe exacerbations, particularly in patients with chronic bronchitis and a history of frequent exacerbations.[1] |
| Quality of Life | Some studies show improvements, but data is limited. | Can lead to improvements in health-related quality of life.[2] |
Safety and Tolerability: The Selectivity Advantage
The narrow therapeutic index of theophylline necessitates regular monitoring of plasma concentrations to avoid toxicity.[3] Its non-selective nature contributes to a wide range of adverse effects. Selective PDE4 inhibitors, while also associated with side effects, generally have a more favorable safety profile due to their targeted mechanism.
| Adverse Event Profile | Theophylline | Selective PDE4 Inhibitors (Roflumilast) |
| Common Adverse Events | Nausea, vomiting, headache, insomnia, cardiac arrhythmias.[3] | Diarrhea, nausea, weight loss, headache, and psychiatric symptoms like insomnia and anxiety.[1] |
| Serious Adverse Events | Seizures, life-threatening arrhythmias.[3] | While generally well-tolerated, psychiatric adverse events have been a concern with roflumilast.[1] |
| Therapeutic Monitoring | Requires regular blood level monitoring.[3] | Does not typically require routine blood level monitoring. |
Experimental Protocols: A Look at a Representative Clinical Trial
The evaluation of selective PDE4 inhibitors like this compound and roflumilast in COPD has followed rigorous clinical trial protocols. A typical Phase III trial design is outlined below.
Experimental Protocol Details:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is a common design.[1]
-
Patient Population: Patients with moderate to severe COPD, a history of exacerbations, and often with features of chronic bronchitis are typically enrolled.[1][7]
-
Intervention: The selective PDE4 inhibitor is administered orally, once daily, at a fixed dose.[8]
-
Primary Endpoints: The primary endpoints are typically the change from baseline in pre- and post-bronchodilator FEV1 and the rate of moderate to severe COPD exacerbations.[7]
-
Secondary Endpoints: These often include changes in health-related quality of life (e.g., using the St. George's Respiratory Questionnaire - SGRQ), and other lung function parameters.[1]
-
Safety Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.[1]
Conclusion
Theophylline, a long-standing therapy for COPD, offers bronchodilator and anti-inflammatory effects through a non-selective mechanism. While effective for some patients, its use is limited by a narrow therapeutic window and a significant side-effect profile. Selective PDE4 inhibitors represent a more targeted therapeutic approach, focusing on the key inflammatory pathways in COPD. Although the development of specific agents like this compound has been discontinued, the class as a whole, exemplified by roflumilast, has demonstrated efficacy in improving lung function and reducing exacerbations, particularly in a subset of patients with chronic bronchitis and a history of frequent exacerbations. The improved safety profile of selective PDE4 inhibitors, a direct result of their targeted mechanism, marks a significant advancement in the management of chronic inflammatory lung diseases like COPD. Future research will likely continue to focus on refining patient selection and exploring the full potential of this therapeutic class.
References
- 1. Phosphodiesterase‐4 inhibitors for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reduction of exacerbations by the PDE4 inhibitor roflumilast - the importance of defining different subsets of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the Available and Emerging Phosphodiesterase 4 Inhibitors for COPD Treatment? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
A Comparative Analysis of MK-0873 and Alternative Phosphodiesterase-4 Inhibitors in Inflammatory Diseases
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the clinical trial outcomes for the phosphodiesterase-4 (PDE4) inhibitor MK-0873 and its alternatives, primarily focusing on the treatment of psoriasis and psoriatic arthritis. Due to a lack of published efficacy and safety data from clinical trials for this compound, this comparison centers on the well-documented outcomes of approved PDE4 inhibitors, apremilast and roflumilast, to offer a comprehensive understanding of the therapeutic landscape.
Introduction to this compound and the Role of PDE4 Inhibition
This compound is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated in clinical trials for several inflammatory conditions, including psoriasis, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD).[1][2] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, drugs like this compound increase intracellular cAMP levels, which in turn modulates the production of various pro-inflammatory and anti-inflammatory cytokines.[3] This mechanism of action has established PDE4 inhibitors as a significant therapeutic class for a range of immune-mediated diseases.[2]
Despite the completion of Phase 1 trials for psoriasis and Phase 2 trials for rheumatoid arthritis, there is a notable absence of published reports on the clinical efficacy and safety outcomes of this compound.[1][4] One available study on this compound focused on its pharmacokinetic interaction with theophylline in the context of COPD, concluding that co-administration did not significantly affect theophylline's pharmacokinetics, safety, or tolerability.[5][6]
Given the limited publicly available data on this compound's clinical performance, this guide will focus on a detailed comparison with two prominent, clinically-approved PDE4 inhibitors: apremilast and roflumilast. These alternatives have extensive published clinical trial data in psoriasis and psoriatic arthritis, providing a valuable benchmark for the therapeutic potential of this drug class.
Comparative Clinical Trial Outcomes
The following tables summarize the key efficacy and safety data from pivotal clinical trials of apremilast and roflumilast in psoriasis and psoriatic arthritis.
Psoriasis Clinical Trial Data
| Drug/Trial | Primary Endpoint | Efficacy Outcome | Key Adverse Events |
| Apremilast (oral) | |||
| ESTEEM 1[7] | PASI-75 at Week 16 | 33.1% of apremilast patients achieved PASI-75 vs. 5.3% for placebo (P < .0001).[7] | Diarrhea, nausea, headache, upper respiratory tract infection.[8] |
| ESTEEM 2[1] | PASI-75 at Week 16 | 28.8% of apremilast patients achieved PASI-75 vs. 5.8% for placebo (p < 0.001).[1] | Consistent with ESTEEM 1.[1] |
| ADVANCE[9] | sPGA score of 0 or 1 at Week 16 | 21.6% of apremilast patients achieved the primary endpoint vs. 4.1% for placebo (P < .0001).[9] | Diarrhea (16.4%), headache (13.1%), nausea (12.8%).[9] |
| EMBRACE[10] | DLQI response (≥4-point reduction) at Week 16 | 73.3% of apremilast patients met the primary endpoint vs. 41.3% for placebo (p < 0.0001).[10] | No new safety signals observed.[10] |
| Roflumilast (topical) | |||
| DERMIS-1 & -2[11] | IGA Success at Week 8 | DERMIS-1: 42.4% for roflumilast vs. 6.1% for vehicle (P<0.0001). DERMIS-2: 37.5% for roflumilast vs. 6.9% for vehicle (P<0.0001). | Generally well-tolerated with few treatment-related adverse events. |
| Phase 1/2a[12] | TPSS×TPA improvement at Week 4 | Statistically significant improvement for roflumilast 0.5% (P=0.0007) and 0.15% (P=0.0011) vs. vehicle.[12] | Adverse events were mild to moderate and similar to vehicle.[12] |
| Long-term Open-label[13] | IGA Clear or Almost Clear at Week 52 | 44.8% of patients achieved this endpoint.[13] | 3.6% of patients reported treatment-related adverse events; none were serious.[13] |
Psoriatic Arthritis Clinical Trial Data
| Drug/Trial | Primary Endpoint | Efficacy Outcome | Key Adverse Events |
| Apremilast (oral) | |||
| PALACE 1[14] | ACR20 at Week 16 | 31% (20 mg BID) and 40% (30 mg BID) of apremilast patients achieved ACR20 vs. 19% for placebo (p<0.001).[14] | Diarrhea, headache, nausea.[15] |
| PALACE 2[8] | ACR20 at Week 16 | 37.4% (20 mg BID) and 32.1% (30 mg BID) of apremilast patients achieved ACR20 vs. 18.9% for placebo (p < 0.006).[8] | Diarrhea, nausea, headache, upper respiratory tract infection.[8] |
| PALACE 3[16] | ACR20 at Week 16 | 28% (20 mg BID) and 41% (30 mg BID) of apremilast patients achieved ACR20 vs. 18% for placebo (p<0.0001).[16] | Mild to moderate in severity.[16] |
| FOREMOST[17] | MDA-Joints at Week 16 | 33.9% of apremilast patients achieved MDA-Joints vs. 16.0% for placebo (p=0.0008).[17] | Consistent with previous studies. |
Experimental Protocols
Detailed methodologies for the pivotal trials of apremilast and roflumilast are outlined below to provide a deeper understanding of the data presented.
Apremilast (ESTEEM 1 Trial for Psoriasis)
-
Study Design: A Phase 3, multicenter, double-blind, placebo-controlled study.[7]
-
Participants: 844 adults with moderate to severe plaque psoriasis.[7]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either apremilast 30 mg twice daily or a placebo.[7]
-
Treatment Periods:
-
Weeks 0-16: Placebo-controlled period.
-
Weeks 16-32: Placebo group switched to apremilast.
-
Weeks 32-52: Randomized treatment withdrawal phase.[7]
-
-
Primary Endpoint: The proportion of patients achieving a 75% or greater reduction from baseline in the Psoriasis Area and Severity Index score (PASI-75) at week 16.[7]
-
Statistical Analysis: Binary endpoints were analyzed using the χ² test, while continuous endpoints were analyzed using analysis of covariance.[7]
Roflumilast (DERMIS-1 and DERMIS-2 Trials for Psoriasis)
-
Study Design: Two identical Phase 3, randomized, parallel, double-blind, vehicle-controlled, multinational, multicenter studies.[11]
-
Participants: Adults and adolescents (aged 2 years and older) with mild, moderate, or severe chronic plaque psoriasis involving 2% to 20% of their body surface area. DERMIS-1 enrolled 439 participants, and DERMIS-2 enrolled 442.[11]
-
Intervention: Roflumilast cream 0.3% or a matching vehicle cream was applied once daily for 8 weeks.[11]
-
Primary Endpoint: Investigator's Global Assessment (IGA) Success at week 8, defined as an IGA score of "clear" or "almost clear" plus at least a 2-grade improvement from baseline.
-
Key Secondary Endpoints: Included Intertriginous IGA (I-IGA) Success, Psoriasis Area and Severity Index-75 (PASI-75), and reduction in itch as measured by the Worst Itch-Numerical Rating Scale (WI-NRS).
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the mechanism of action of PDE4 inhibitors in modulating the inflammatory response.
Conclusion
While this compound belongs to the promising class of PDE4 inhibitors for the treatment of inflammatory diseases, the current lack of published clinical trial data on its efficacy and safety prevents a direct comparison with other drugs in its class. In contrast, extensive clinical evidence for the oral PDE4 inhibitor apremilast and the topical PDE4 inhibitor roflumilast demonstrates their effectiveness and generally manageable safety profiles in the treatment of psoriasis and psoriatic arthritis. For researchers and drug development professionals, the clinical journey of apremilast and roflumilast provides a robust framework for evaluating the potential of new PDE4 inhibitors like this compound, highlighting the key endpoints and safety considerations that are critical for success in this therapeutic area. Further publication of data from this compound trials is necessary to fully assess its position within the PDE4 inhibitor landscape.
References
- 1. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase III, Randomized, Controlled Trial of Apremilast in Patients with Psoriatic Arthritis: Results of the PALACE 2 Trial | The Journal of Rheumatology [jrheum.org]
- 9. Apremilast shows promise for mild-to-moderate psoriasis in phase 3 | MDedge [mdedge.com]
- 10. Efficacy and safety of apremilast in patients with limited skin involvement, plaque psoriasis in special areas and impaired quality of life: Results from the EMBRACE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. join.dermatologytimes.com [join.dermatologytimes.com]
- 12. Topical roflumilast cream shows promise against psoriasis | Drug Discovery News [drugdiscoverynews.com]
- 13. Long-term safety and effectiveness of roflumilast cream 0.3% in adults with chronic plaque psoriasis: A 52-week, phase 2, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Oral apremilast in the treatment of active psoriatic arthritis: results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apremilast Effective for Psoriatic Arthritis - The Rheumatologist [the-rheumatologist.org]
- 17. ard.bmj.com [ard.bmj.com]
A Comparative Safety Analysis of MK-0873 and Other Phosphodiesterase 4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the investigational phosphodiesterase 4 (PDE4) inhibitor, MK-0873, against other prominent PDE4 inhibitors: apremilast, roflumilast, and crisaborole. Due to the limited publicly available safety data for this compound, this guide focuses on presenting the available information and highlighting the data gaps, while offering a comprehensive safety overview of the comparator drugs based on clinical trial data.
Introduction to PDE4 Inhibitors and Their Safety Concerns
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition has proven to be a valuable therapeutic strategy for a range of inflammatory conditions, including psoriasis, psoriatic arthritis, and atopic dermatitis. However, the systemic inhibition of PDE4 is often associated with a distinct set of adverse events, primarily gastrointestinal in nature, which can impact patient adherence and limit therapeutic potential. This guide aims to provide a clear, data-driven comparison of the safety profiles of key PDE4 inhibitors to aid in research and development efforts.
Comparative Safety Data
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for apremilast, roflumilast, and crisaborole based on data from pivotal clinical trials. It is important to note that direct comparison between these trials should be made with caution due to differences in study populations, disease states, and trial designs.
Table 1: Incidence of Common Treatment-Emergent Adverse Events with Oral PDE4 Inhibitors (Apremilast and Roflumilast)
| Adverse Event | Apremilast (30 mg BID) | Roflumilast (500 µg QD) | Placebo |
| Diarrhea | 17.5% | 9.5% | 2.7% |
| Nausea | 16.8% | 4.7% | 3.3% |
| Headache | 14.2% | 2.4% | 2.2% |
| Upper Respiratory Tract Infection | 8.4% | Not Reported | Not Reported |
| Vomiting | 4.9% | Not Reported | 1.1% |
| Decreased Appetite | Not Reported | 2.1% | 0.4% |
| Insomnia | Not Reported | 1.0% | 0.4% |
| Weight Loss | Not Reported | 7.5% | 2.1% |
Note: Data for apremilast is derived from pooled results of the ESTEEM 1 and 2 phase III clinical trials in psoriasis. Data for roflumilast is from a pooled analysis of two 52-week trials in patients with severe COPD.
Table 2: Incidence of Common Treatment-Emergent Adverse Events with Topical PDE4 Inhibitor (Crisaborole)
| Adverse Event | Crisaborole Ointment, 2% | Vehicle Ointment |
| Application Site Pain (burning or stinging) | 4% | 1% |
| Application Site Dermatitis | <2% | <2% |
| Application Site Infection | <1% | <1% |
Note: Data is from two identical Phase III trials (AD-301 and AD-302) in patients with atopic dermatitis.
The Safety Profile of this compound: A Review of Available Data
Publicly available safety data for this compound is scarce. The development of oral this compound for chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis was discontinued, and detailed safety findings from these programs have not been published.[1]
A Phase 1 clinical trial (NCT01140061) evaluated the safety and tolerability of a topical formulation of this compound in healthy volunteers and patients with psoriasis. The primary endpoint of this study was the incidence of erythema (redness of the skin). However, the results of this study have not been made publicly available.[2]
One published study investigated the co-administration of oral this compound with theophylline in a small cohort of healthy male volunteers. The study reported that the combination was "generally well tolerated," but did not provide specific data on the incidence of adverse events.[3][4]
Given the lack of quantitative safety data, a direct and meaningful comparison of the safety profile of this compound with other PDE4 inhibitors is not possible at this time.
Experimental Protocols
The safety of PDE4 inhibitors in clinical trials is assessed through rigorous monitoring and standardized protocols. While specific protocols for each drug are proprietary, the general methodologies for evaluating dermal and systemic safety are well-established.
Dermal Safety Assessment (for topical agents like Crisaborole and topical this compound)
A common method for assessing the local tolerability of topical treatments is the 21-day cumulative irritation test . A summary of this type of protocol is as follows:
-
Subject Recruitment: A panel of healthy volunteers is recruited.
-
Patch Application: The test product (e.g., this compound cream) and a control (vehicle) are applied under occlusive patches to the same site on the skin of each subject for 21 consecutive days.
-
Scoring: The patch sites are evaluated daily for signs of irritation, such as erythema, edema, and other dermal reactions. A standardized scoring system (e.g., 0 = no reaction, 4 = severe reaction) is used.
-
Data Analysis: The cumulative irritation scores are calculated to determine the irritation potential of the product.
Systemic Safety Assessment (for oral agents like Apremilast and Roflumilast)
The assessment of systemic safety in clinical trials for oral medications involves a comprehensive approach:
-
Adverse Event Monitoring: All adverse events (AEs) reported by subjects or observed by investigators are recorded, regardless of their perceived relationship to the study drug.[5] AEs are coded using a standardized medical dictionary, such as MedDRA.
-
Severity and Causality Assessment: Each AE is assessed for its severity (mild, moderate, severe) and its potential relationship to the study medication.
-
Laboratory Monitoring: Routine blood and urine tests are conducted at baseline and at specified intervals throughout the trial to monitor for any drug-induced changes in hematology, clinical chemistry, and urinalysis parameters.
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, temperature) and comprehensive physical examinations are performed to detect any clinically significant changes.
-
Special Interest Adverse Events: For PDE4 inhibitors, specific attention is paid to adverse events of special interest, including gastrointestinal events (diarrhea, nausea, vomiting), psychiatric events (insomnia, anxiety, depression), and weight loss.
Signaling Pathway of PDE4 Inhibition
The therapeutic and adverse effects of PDE4 inhibitors are mediated through their impact on the cyclic adenosine monophosphate (cAMP) signaling pathway. The following diagram illustrates this pathway.
Caption: PDE4 Signaling Pathway and Mechanism of Inhibition.
Conclusion
This comparative guide highlights the safety profiles of several key PDE4 inhibitors. While apremilast and roflumilast are associated with a notable incidence of gastrointestinal side effects, the topical agent crisaborole demonstrates a favorable local safety profile with application site reactions being the most common adverse event.
Crucially, there is a significant lack of publicly available safety data for this compound, which prevents a direct comparison with other agents in its class. Further publication of clinical trial results is necessary to fully characterize the safety and tolerability of this compound. For researchers and drug development professionals, understanding the nuances of the safety profiles of existing PDE4 inhibitors is paramount for the development of next-generation therapies with improved tolerability and patient outcomes.
References
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interpreting Safety Analyses in Psoriasis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral Versus Topical MK-0873: A-Data-Driven Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the oral and topical administration routes for the investigational phosphodiesterase-4 (PDE4) inhibitor, MK-0873. While clinical trial data for this compound remains largely unpublished, this document synthesizes the known mechanism of action of PDE4 inhibitors, outlines standard experimental protocols for their evaluation, and presents a theoretical comparison based on data from analogous compounds to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a selective PDE4 inhibitor that has been investigated for the treatment of various inflammatory conditions, including psoriasis and rheumatoid arthritis.[1][2] The therapeutic rationale for PDE4 inhibition lies in its ability to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP), a key secondary messenger with broad anti-inflammatory effects.[3][4] Clinical trials for both oral and topical formulations of this compound have been conducted, suggesting its potential utility in both systemic and localized inflammatory diseases.[1][2] Due to the absence of published head-to-head clinical data for this compound, this guide will leverage data from other well-characterized PDE4 inhibitors, such as the oral medication apremilast and the topical treatment roflumilast, to draw informed comparisons.
Mechanism of Action: The PDE4 Signaling Pathway
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells. It functions by hydrolyzing cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP). By inhibiting PDE4, compounds like this compound prevent the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes. The downstream effects include the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.
References
Validating the Anti-Inflammatory Mechanism of MK-0873: A Comparative Guide Leveraging Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphodiesterase-4 (PDE4) inhibitor MK-0873 with other well-characterized alternatives, focusing on the validation of its mechanism of action through the lens of genetic knockout models. While specific data on this compound from genetic knockout studies are not publicly available due to the discontinuation of its clinical development and lack of published trial results, this guide will establish the foundational role of PDE4 in inflammation and use data from analogous PDE4 inhibitors and relevant knockout models to validate the therapeutic hypothesis for this class of drugs.
The Central Role of PDE4 in Inflammatory Signaling
Inflammatory responses are tightly regulated by intracellular signaling pathways. One crucial second messenger in this process is cyclic adenosine monophosphate (cAMP). In immune cells, elevated levels of cAMP are generally associated with anti-inflammatory effects, including the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and various chemokines.
The intracellular concentration of cAMP is controlled by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is the predominant regulator of cAMP levels in key inflammatory cells, including T-cells, monocytes, macrophages, and neutrophils. By selectively inhibiting PDE4, compounds like this compound are designed to increase intracellular cAMP, thereby dampening the inflammatory cascade.
Below is a diagram illustrating the cAMP signaling pathway and the role of PDE4 inhibition.
Genetic Validation of PDE4 as an Anti-Inflammatory Target
The most direct way to validate the mechanism of a targeted therapy is to observe the physiological effects of removing the target itself. In the context of PDE4 inhibitors, genetic knockout models, particularly mice lacking specific PDE4 isoforms, provide invaluable insights. The PDE4 family has four main isoforms: PDE4A, PDE4B, PDE4C, and PDE4D. Of these, PDE4B and PDE4D are predominantly expressed in immune cells and are considered the most relevant targets for anti-inflammatory drugs.
Studies in knockout mice have demonstrated the following:
-
PDE4B Knockout: Mice lacking the PDE4B isoform show a significant reduction in TNF-α production in response to lipopolysaccharide (LPS), a potent inflammatory stimulus. This provides strong genetic evidence that PDE4B is a key regulator of TNF-α, a major pro-inflammatory cytokine.
-
PDE4D Knockout: While PDE4D knockout mice do not exhibit the same reduction in LPS-induced TNF-α production as their PDE4B knockout counterparts, they do show alterations in other inflammatory responses, such as reduced airway smooth muscle contraction and effects on airway inflammation.
-
Combined Roles: Some studies suggest that both PDE4B and PDE4D play complementary roles in regulating the migration of neutrophils to sites of inflammation.
The phenotypes of these knockout models confirm that the inhibition of PDE4, particularly the B isoform, should lead to a potent anti-inflammatory effect by increasing cAMP and subsequently downregulating pro-inflammatory mediators. This genetic evidence provides a strong foundation for the therapeutic rationale of PDE4 inhibitors like this compound.
Comparative Performance of PDE4 Inhibitors
While specific in vitro and in vivo data for this compound is scarce, we can compare its reported profile with that of two well-characterized PDE4 inhibitors, roflumilast and apremilast, to understand the expected performance of this class of drugs.
In Vitro Potency
The in vitro potency of a PDE4 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) against the PDE4 enzyme and its ability to inhibit the release of pro-inflammatory cytokines from immune cells.
| Compound | PDE4 Inhibition (IC50) | TNF-α Inhibition (IC50) in Monocytes/Whole Blood |
| This compound | Data not publicly available (described as "potent") | Data not publicly available (described as an inhibitor of LPS-induced TNF-α production in human whole blood) |
| Roflumilast | ~0.2-0.9 nM for various PDE4 isoforms[1] | Potent inhibitor in dendritic cells and neutrophils (specific IC50 not provided)[2] |
| Apremilast | ~74 nM[3][4] | ~110 nM in peripheral blood mononuclear cells[5] |
Note: Lower IC50 values indicate higher potency.
In Vivo Efficacy in Preclinical Models
The anti-inflammatory effects of PDE4 inhibitors have been demonstrated in various animal models of inflammatory diseases.
| Compound | Animal Model | Key Findings |
| This compound | Data not publicly available | Described as having a "good in vivo profile" |
| Roflumilast | LPS-induced pulmonary inflammation in mice | Reduced neutrophil and macrophage infiltration into the lungs.[6] |
| Apremilast | Collagen-induced arthritis in mice | Significantly reduced the clinical signs of arthritis and joint inflammation.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PDE4 inhibitors.
PDE4 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Principle: The assay quantifies the amount of cAMP that is hydrolyzed by the PDE4 enzyme in the presence and absence of an inhibitor.
General Protocol:
-
Recombinant human PDE4 enzyme is incubated with a known concentration of cAMP as a substrate.
-
The inhibitor (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of remaining cAMP or the product of hydrolysis (AMP) is quantified. This can be done using various methods, including radioimmunoassay, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
LPS-Induced TNF-α Release Assay in Human Whole Blood
This assay assesses the anti-inflammatory effect of a compound on a key pro-inflammatory cytokine in a physiologically relevant ex vivo system.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates monocytes in whole blood to produce and release TNF-α. A PDE4 inhibitor is expected to suppress this release.
General Protocol:
-
Freshly drawn human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
The blood is pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a short period (e.g., 30-60 minutes).
-
LPS is added to the blood samples to a final concentration known to induce a robust TNF-α response (e.g., 10-100 ng/mL).
-
The samples are incubated for a specified time (e.g., 4-6 hours) at 37°C.
-
After incubation, the plasma is separated by centrifugation.
-
The concentration of TNF-α in the plasma is measured using a specific ELISA kit.
-
The IC50 value for TNF-α inhibition is determined.
Animal Models of Inflammation
-
Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis.
-
Induction: Mice (typically DBA/1 strain) are immunized with an emulsion of type II collagen and Freund's complete adjuvant. A booster immunization is given 21 days later.
-
Treatment: The test compound (e.g., a PDE4 inhibitor) is administered daily, starting before or after the onset of clinical signs of arthritis.
-
Assessment: The severity of arthritis is scored based on paw swelling and redness. Histological analysis of the joints is performed to assess inflammation, cartilage damage, and bone erosion.
-
-
LPS-Induced Pulmonary Inflammation in Mice: This model mimics aspects of acute lung injury and COPD.
-
Induction: Mice are challenged with LPS via intratracheal or intranasal administration.
-
Treatment: The test compound is administered before or after the LPS challenge.
-
Assessment: Bronchoalveolar lavage (BAL) fluid is collected to measure the influx of inflammatory cells (neutrophils and macrophages). The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid and lung tissue are quantified. Lung tissue can also be examined histologically for signs of inflammation and injury.
-
Below is a workflow diagram for a typical preclinical to clinical development path for a PDE4 inhibitor, highlighting where genetic validation fits in.
Conclusion
Although the clinical development of this compound was halted, the scientific rationale for its mechanism of action as a PDE4 inhibitor remains sound. The validation of PDE4 as a key regulator of inflammation is strongly supported by genetic knockout studies, which demonstrate the anti-inflammatory consequences of ablating this enzyme. The in vitro and in vivo data from other PDE4 inhibitors, such as roflumilast and apremilast, further corroborate the therapeutic potential of this drug class. This comparative guide underscores the importance of a multi-faceted approach, combining pharmacological data with genetic evidence, to confidently validate a drug's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apremilast | PDE | TNF | Apoptosis | TargetMol [targetmol.com]
- 5. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of MK-0873: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like MK-0873 is a critical component of laboratory safety and environmental responsibility. Due to its specific chemical properties and potential hazards, this compound requires a dedicated disposal protocol. This guide provides essential information and step-by-step procedures to ensure its safe handling and disposal.
Key Safety and Hazard Data for this compound
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with specific hazard statements that necessitate its treatment as hazardous waste. The following table summarizes the key hazard information for this compound.[1]
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H412 | Harmful to aquatic life with long lasting effects.[1] |
Experimental Protocol: Proper Disposal of this compound
The following procedure outlines the recommended steps for the safe disposal of this compound, treating it as a hazardous chemical waste. This protocol is based on general guidelines for the disposal of investigational drugs and should be adapted to comply with local, state, and federal regulations.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Designated, sealed, and clearly labeled hazardous waste container.
-
Waste disposal manifest or tracking form (as required by your institution).
Procedure:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) and understand the specific hazards of this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous or biohazardous waste streams.
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated lab supplies) in a designated, leak-proof, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and shatter-proof container.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the relevant hazard symbols (e.g., toxic, environmental hazard).
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure that the final disposal method is incineration at a permitted hazardous waste facility, which is the recommended method for the destruction of many pharmaceutical compounds.[2]
-
Complete all necessary waste disposal documentation, such as a hazardous waste manifest, to maintain a record of the disposal process.[2]
-
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent. Dispose of cleaning materials as hazardous waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound as hazardous waste.
References
Safeguarding Researchers: Essential Protocols for Handling MK-0873
For Immediate Implementation: This document provides crucial safety and logistical guidance for all personnel involved in the handling, storage, and disposal of MK-0873. As a potent research compound with limited publicly available safety data, this compound must be handled with the utmost care, assuming high potency and potential hazards. Adherence to these protocols is mandatory to ensure a safe laboratory environment.
Operational Plan: Personal Protective Equipment (PPE) and Engineering Controls
All handling of solid or powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. For solutions, while a fume hood is still recommended, work on a bench with appropriate spill containment may be permissible, subject to a risk assessment.
Minimum Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. Chemical splash goggles are required when handling solutions. A face shield must be worn over safety glasses or goggles when there is a significant risk of splashing.[1][2] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination. For tasks with a high risk of tearing, a heavier-duty outer glove should be considered.[2] | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is required at all times.[1] An impermeable apron should be worn over the lab coat when handling larger quantities of solutions. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[1] | Protects feet from spills and falling objects. |
| Respiratory Protection | For procedures that may generate aerosols or dust outside of a primary engineering control, a NIOSH-approved respirator (e.g., N95) may be required. A risk assessment should be conducted to determine the appropriate level of respiratory protection. | Minimizes the risk of inhaling the compound. |
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and other solid materials should be collected in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Experimental Protocols: Safe Handling Procedures
Weighing and Reconstitution:
-
Preparation: Before handling the compound, ensure the work area within the chemical fume hood or ventilated enclosure is clean and decontaminated. Gather all necessary equipment, including weigh paper, spatulas, and pre-labeled vials.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound in a ventilated enclosure. Use a light touch to minimize the generation of airborne particles.
-
Reconstitution: Add the solvent to the vial containing the powdered compound slowly and carefully to avoid splashing. Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved.
-
Cleanup: After handling, decontaminate the work surface and any equipment used. Dispose of all contaminated materials in the appropriate hazardous waste containers.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, then inner gloves, then lab coat). Wash hands thoroughly with soap and water after removing all PPE.
Visualizing Safety and Science
The following diagrams illustrate the essential workflows and biological context for working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
